molecular formula C7H6ClNO2 B1387743 5-Chloro-2-methyl-3-pyridinecarboxylic acid CAS No. 1092286-30-0

5-Chloro-2-methyl-3-pyridinecarboxylic acid

Cat. No.: B1387743
CAS No.: 1092286-30-0
M. Wt: 171.58 g/mol
InChI Key: DXQDHJSBBMMJOY-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQDHJSBBMMJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652879
Record name 5-Chloro-2-methylpyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092286-30-0
Record name 5-Chloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methylpyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Chloro-2-methyl-3-pyridinecarboxylic acid, also known as 5-chloro-2-methylnicotinic acid, is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and agrochemical research. Its unique structural arrangement, featuring a pyridine core substituted with a carboxylic acid, a methyl group, and a chloro atom, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, delves into its synthesis and reactivity, and explores its applications as a key intermediate in the development of novel therapeutic agents and other specialized chemicals.

Physicochemical Properties

This compound (CAS No. 1092286-30-0) is a solid at room temperature. The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility and melting point.

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
CAS Number 1092286-30-0
Appearance Solid
Boiling Point 298 °C
Density 1.39 g/cm³
Flash Point 134 °C

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretching vibrations.

Note: Detailed spectral data can be accessed through chemical databases such as ChemicalBook for verification.[1]

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start Methyl 5-chloro-2-methylnicotinate hydrolysis Base-catalyzed Hydrolysis start->hydrolysis NaOH, H₂O/MeOH product This compound hydrolysis->product Acidification (e.g., HCl) Reactivity_Diagram cluster_acid_reactions Carboxylic Acid Reactions cluster_ring_reactions Pyridine Ring Reactions main This compound esterification Esterification (R-OH, H⁺) main->esterification Forms Esters amide_formation Amide Formation (R₂NH, coupling agent) main->amide_formation Forms Amides reduction Reduction (e.g., LiAlH₄) main->reduction Forms Alcohol nucleophilic_substitution Nucleophilic Aromatic Substitution (at Cl) main->nucleophilic_substitution Displaces Cl electrophilic_substitution Electrophilic Aromatic Substitution (on ring) main->electrophilic_substitution Substitutes H

Sources

An In-depth Technical Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid (CAS No. 1092286-30-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-3-pyridinecarboxylic acid (CAS No. 1092286-30-0), a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, proposes a detailed synthetic pathway, explores its reactivity and potential applications, and outlines essential safety and handling protocols. As a versatile building block, this compound serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of complex molecules in these fields.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of a carboxylic acid, a chloro, and a methyl group on the pyridine ring. These functional groups impart a unique reactivity profile, making it a valuable scaffold for chemical diversification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1092286-30-0[3]
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [4]
Appearance Solid (predicted)
Boiling Point ~298 °C (Predicted)[3]
Flash Point ~134 °C (Predicted)[3]
Density ~1.39 g/cm³ (Predicted)[3]
IUPAC Name 5-Chloro-2-methylpyridine-3-carboxylic acid

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis would likely begin with a suitable precursor, 5-chloro-2-methyl-3-cyanopyridine. The critical step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be effectively achieved under basic conditions, for instance, using a strong base like sodium hydroxide in an alcoholic solvent, followed by acidification.

Synthesis_Pathway Precursor 5-Chloro-2-methyl-3-cyanopyridine Intermediate Sodium 5-chloro-2-methyl-3-pyridinecarboxylate Precursor->Intermediate 1. NaOH, EtOH 2. Reflux Product This compound Intermediate->Product HCl (aq)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 5-chloro-2-methyl-3-cyanopyridine

  • Ethanol (EtOH)

  • 5.0 N Sodium Hydroxide (NaOH)

  • 5.0 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-methyl-3-cyanopyridine in ethanol.

  • Hydrolysis: To the stirred solution, add a 5.0 N aqueous solution of sodium hydroxide. Heat the reaction mixture to reflux (approximately 90°C) and maintain for 18-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification and Isolation: Carefully adjust the pH of the aqueous solution to approximately 4 with the addition of 5.0 N hydrochloric acid. This will precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by vacuum filtration. The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The organic extracts should be combined, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Drying: Combine all solid product and dry under high vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Causality of Experimental Choices:

  • Choice of Base and Solvent: The use of a strong base like NaOH is essential to facilitate the hydrolysis of the relatively stable nitrile group. Ethanol is a suitable solvent as it is polar enough to dissolve the reactants and has a boiling point that allows for effective reflux without requiring excessively high temperatures.

  • Acidification: The carboxylic acid is generated in its salt form (sodium carboxylate) under basic conditions. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is generally less soluble in water. A pH of 4 is chosen to ensure complete protonation without creating an overly acidic environment that could potentially lead to side reactions.

Spectroscopic Characterization

While the raw spectral data is not publicly available, commercial suppliers confirm the availability of ¹H NMR, IR, and Mass Spectrometry data for this compound.[6] The expected spectral features are outlined below.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - A singlet for the methyl protons (CH₃).- Two distinct signals in the aromatic region for the pyridine ring protons.- A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (171.58 g/mol ), showing a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Potential Applications

The chemical structure of this compound offers multiple points for further chemical modification, making it a valuable building block in organic synthesis.

Reactivity Core This compound Carboxyl Carboxylic Acid Reactions (e.g., Esterification, Amidation) Core->Carboxyl Chloro Nucleophilic Aromatic Substitution of Chlorine Core->Chloro Ring Electrophilic Aromatic Substitution on the Pyridine Ring Core->Ring

Caption: Key reactivity sites of this compound.

  • Carboxylic Acid Group: The carboxylic acid functionality can readily undergo standard transformations such as esterification, amidation (coupling with amines), and reduction to the corresponding alcohol. These reactions are fundamental in the synthesis of many biologically active molecules.

  • Chloro Group: The chlorine atom on the pyridine ring can be a site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This is a powerful strategy for creating libraries of analogues for structure-activity relationship (SAR) studies.

  • Pyridine Ring: The pyridine ring itself can undergo further electrophilic substitution, although the existing electron-withdrawing groups (chloro and carboxylic acid) will influence the position and feasibility of such reactions.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridine carboxylic acids are a well-established class of intermediates in the pharmaceutical and agrochemical industries.[1][2] They are key components in the synthesis of a wide range of active ingredients. While specific applications for CAS No. 1092286-30-0 are not extensively documented in public literature, its structural motifs are present in molecules with various biological activities. It is a valuable intermediate for creating novel compounds for screening in these areas.

Safety and Handling

Table 3: General Safety and Handling Precautions

HazardRecommended Precautions
Skin and Eye Contact Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse thoroughly with water.[7][8]
Inhalation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[7]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when handling. If ingested, rinse mouth and seek medical attention.[8]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal Dispose of contents and container in accordance with local, regional, and national regulations.

First Aid Measures:

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its trifunctional nature provides a rich platform for chemical derivatization. This guide has provided a comprehensive overview of its properties, a proposed synthetic route with mechanistic rationale, an outline of its reactivity, and essential safety information to aid researchers in its effective and safe utilization.

References

  • Chemsrc. (2025, September 9). This compound. Retrieved January 4, 2026, from [Link]

  • FCAD. (n.d.). 5-Chloro-2-methyl-3-pyridinecarboxylicacid CAS NO.1092286-30-0. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylisonicotinic acid. Retrieved January 4, 2026, from [Link]

Sources

A Technical Guide to the Molecular Structure and Utility of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical examination of 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will explore its core molecular structure, methods of structural elucidation, a representative synthetic pathway, and its applications as a versatile chemical building block. The guide is designed to furnish researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. Key physicochemical data, safety protocols, and a comprehensive list of references are included to ensure scientific integrity and practical applicability.

Introduction: A Versatile Heterocyclic Scaffold

This compound belongs to the family of pyridine carboxylic acids, a class of compounds that forms the backbone of numerous pharmaceuticals and agrochemicals.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The specific arrangement of chloro, methyl, and carboxylic acid substituents on this particular isomer creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules.[3] Its structural features suggest potential biological activity, positioning it as a compound of interest for pharmaceutical research and development.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure is paramount to predicting its reactivity and potential applications. This section details the identity and key structural characteristics of this compound.

Chemical Identity

To ensure unambiguous identification, the fundamental chemical identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[4][5]
CAS Number 1092286-30-0[4][5][6]
Molecular Formula C₇H₆ClNO₂[7]
Molecular Weight 171.58 g/mol [7]
Structural Elucidation

The molecular architecture consists of a pyridine ring substituted at the 2-, 3-, and 5-positions. The carboxylic acid group at position 3 is a key functional handle for derivatization, while the chlorine atom at position 5 and the methyl group at position 2 significantly influence the ring's electronic properties and steric accessibility.

Caption: 2D structure of this compound.

Spectroscopic Profile

Structural confirmation is typically achieved through a combination of spectroscopic methods. While a comprehensive dataset for this specific isomer is not publicly compiled, based on its structure and data from related isomers, the following spectral characteristics are expected:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is a powerful tool for confirming the substitution pattern. A ¹H NMR spectrum for this compound is available, which would confirm the presence and relative positions of the protons.[6] One would expect to see a singlet for the methyl (CH₃) protons, two distinct signals in the aromatic region for the two protons on the pyridine ring, and a broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. The expected molecular ion peak (M+) would correspond to the compound's molecular weight of approximately 171.58 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and various C=C and C=N stretching vibrations from the aromatic pyridine ring.

Synthesis and Reactivity

The utility of a chemical building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent chemical transformations.

Representative Synthetic Pathway

While specific synthetic routes patented for this compound are proprietary, a common and effective method for preparing pyridine carboxylic acids is through the hydrolysis of a corresponding nitrile precursor. The following protocol, described for the synthesis of the isomeric 5-chloro-3-methylpicolinic acid, illustrates this robust and scalable approach.[7]

synthesis_workflow start Start: 5-Chloro-2-methyl-3- pyridinecarbonitrile reflux Reagents: NaOH (5.0N), EtOH Condition: Reflux at 90°C, 18h start->reflux Step 1 hydrolysis Hydrolysis of Nitrile reflux->hydrolysis workup1 Acidification with HCl to pH 4 hydrolysis->workup1 Step 2 precipitation Precipitation of Product workup1->precipitation extraction Aqueous Workup & Extraction with EtOAc precipitation->extraction final Final Product: 5-Chloro-2-methyl-3- pyridinecarboxylic acid extraction->final Step 3

Caption: General workflow for synthesis via nitrile hydrolysis.

Experimental Protocol (Representative)

This protocol is adapted from a validated synthesis of a structural isomer and serves as a reliable template.[7]

  • Reaction Setup: To a solution of the starting nitrile (e.g., 5-chloro-2-methyl-3-pyridinecarbonitrile) in ethanol (EtOH), add a stoichiometric excess of aqueous sodium hydroxide (NaOH, 5.0N).

  • Hydrolysis: Heat the resulting mixture to reflux (approx. 90°C) and maintain for 18 hours to ensure complete hydrolysis of the nitrile group to the carboxylate salt.

  • Acidification & Precipitation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute with water and carefully adjust the pH to 4 by adding 5N hydrochloric acid (HCl). This protonates the carboxylate, causing the carboxylic acid product to precipitate as a solid.

  • Isolation and Purification: The precipitated solid is collected by filtration. The aqueous filtrate can be further extracted with an organic solvent like ethyl acetate (EtOAc) to recover any dissolved product. The organic extracts are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield additional product. The combined solids are dried under vacuum to afford the final, pure carboxylic acid.

Causality: The choice of strong base (NaOH) and heat is essential to drive the hydrolysis of the chemically stable nitrile group. The subsequent acidification is a critical step that relies on the principle of pKa differences; by lowering the pH below the pKa of the carboxylic acid, the less water-soluble neutral form is generated, allowing for its isolation via precipitation.

Applications in Research and Development

The true value of this compound lies in its role as an intermediate for creating novel molecules with potential therapeutic value.

A Key Building Block in Medicinal Chemistry

Pyridine carboxylic acid derivatives are integral to the development of enzyme inhibitors.[2] The carboxylic acid functional group is particularly useful as it can be readily converted into a wide range of other functionalities, including:

  • Amides: By reacting with various amines, a library of amide derivatives can be generated. This is a common strategy in drug discovery to modulate properties such as cell permeability, metabolic stability, and target binding affinity.

  • Esters: Esterification can be used to create prodrugs, which are inactive forms of a drug that are metabolized into the active form in the body.

  • Other Heterocycles: The carboxylic acid can serve as a starting point for constructing more complex heterocyclic systems.

Pharmaceutical research has shown that isomers of pyridine carboxylic acid are foundational scaffolds for drugs targeting a vast array of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] The specific substitution pattern of this compound offers a unique template for chemists to explore new chemical space in the search for novel enzyme inhibitors and other bioactive compounds.[2]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure personnel safety. Based on safety data for structurally related compounds, the following precautions are advised.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][9]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Health Hazards: This compound class may cause skin and serious eye irritation.[8][10] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][10] It may be harmful if swallowed.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]

Always consult the specific Safety Data Sheet (SDS) for the product before use.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its molecular structure, characterized by a strategically substituted pyridine ring, offers multiple avenues for chemical modification. The established synthetic routes, such as nitrile hydrolysis, provide reliable access to this compound. For researchers and drug developers, this molecule represents a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the development of new enzyme inhibitors.

References

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Sources

physical and chemical properties of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted pyridine derivative, represents a key building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a chlorine atom, a methyl group, and a carboxylic acid moiety on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, serving as a vital resource for researchers engaged in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1092286-30-0) possesses a well-defined molecular architecture that dictates its physical and chemical behavior. The strategic placement of its functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to off-white solid[1]
Boiling Point 298 °C (Predicted)[1]
Density 1.39 g/cm³ (Predicted)[1]
Flash Point 134 °C (Predicted)[1]
pKa 1.53 ± 0.25 (Predicted)[1]
Solubility Soluble in polar solvents like water and alcohols.[2]

It is important to note that many of the listed physical properties are predicted and await experimental verification. The acidic nature of the carboxylic acid group and the presence of the polar pyridine ring contribute to its solubility in polar solvents.

Synthesis and Spectroscopic Characterization

Conceptual Synthetic Workflow

The synthesis would likely involve a multi-step process starting from a simpler pyridine derivative, followed by the sequential introduction of the chloro, methyl, and carboxylic acid functionalities.

G start Commercially Available Pyridine Precursor step1 Introduction of Methyl Group start->step1 step2 Chlorination step1->step2 step3 Carboxylation step2->step3 product This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Analysis

Thorough spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound. While publicly accessible spectra are limited, chemical databases indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.[3]

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would be indicative of their relative positions.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, and vibrations associated with the aromatic ring and C-Cl bond.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Chemical Reactivity and Derivatization

The reactivity of this compound is centered around its three key functional groups: the carboxylic acid, the chlorine atom, and to a lesser extent, the methyl group. This multi-faceted reactivity makes it a versatile building block for creating a library of derivatives.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is readily derivatized to form amides, esters, and other related functional groups. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

3.1.1. Amide Bond Formation:

Amide coupling is a cornerstone of drug development. The carboxylic acid can be activated using a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.

G start This compound product Amide Derivative start->product Amide Coupling reagents Amine (R-NH₂) + Coupling Reagent (e.g., HATU, DCC) reagents->product

Caption: General scheme for amide bond formation.

Experimental Protocol: General Amide Coupling

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Introduce the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Perform an aqueous work-up followed by purification of the crude product by column chromatography or recrystallization.

Reactions Involving the Chlorine Atom

The chlorine atom on the pyridine ring is a key handle for introducing further molecular diversity, primarily through cross-coupling reactions.

3.2.1. Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The chlorine atom can be replaced by a variety of aryl or heteroaryl groups by reacting with a boronic acid in the presence of a palladium catalyst and a base. This reaction is widely used to build complex molecular scaffolds.[4][5]

G start This compound product 5-Aryl-2-methyl-3-pyridinecarboxylic acid start->product Suzuki Coupling reagents Arylboronic Acid (Ar-B(OH)₂) + Pd Catalyst & Base reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol).

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Development

Pyridine carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets. The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. While specific drugs derived from this exact molecule are not prominently documented, its structural motifs are present in various biologically active compounds.

Derivatives of substituted pyridines have been investigated for a range of pharmacological activities, including but not limited to:

  • Enzyme Inhibition: The pyridine scaffold can act as a bioisostere for other aromatic systems and can form key interactions within the active sites of enzymes.

  • Antimicrobial Agents: The incorporation of halogenated pyridine moieties is a known strategy in the development of antibacterial and antifungal agents.

  • Central Nervous System (CNS) Active Agents: The pyridine ring is a common feature in drugs targeting CNS receptors.

The versatility of this compound allows for the systematic exploration of chemical space around a core scaffold, a crucial strategy in lead optimization.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity at multiple positions allows for the facile generation of diverse molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such readily functionalizable scaffolds in the drug discovery pipeline cannot be overstated. Further research into the experimental validation of its physical properties and the exploration of its utility in the synthesis of new bioactive compounds is warranted.

References

  • MDPI. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Available from: [Link]

  • ElectronicsAndBooks. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available from: [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Available from: [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

Sources

A Comprehensive Technical Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted nicotinic acid derivative, has emerged as a pivotal building block in the landscape of modern drug discovery and development. Its unique trifunctionalized pyridine core, featuring a carboxylic acid, a methyl group, and a chloro substituent, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for regioselective modifications, making it an invaluable starting material for generating diverse compound libraries aimed at a wide array of biological targets. This guide provides an in-depth technical overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers in their pursuit of novel therapeutics.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of sound scientific research. This section provides the definitive nomenclature and identifiers for this compound.

  • IUPAC Name: 5-chloro-2-methylpyridine-3-carboxylic acid[1]

  • Synonyms: 5-Chloro-2-methylnicotinic acid

  • CAS Number: 1092286-30-0[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and interpretation in biological assays. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Boiling Point 298 °C
Density 1.39 g/cm³
Physical Form Solid
Melting Point Not available
Solubility Not available

Note: While the boiling point and density are reported, experimental data for melting point and solubility are not consistently available in public databases. It is recommended to determine these parameters empirically for specific applications.

Synthesis and Mechanistic Insights

The efficient synthesis of this compound is crucial for its accessibility as a building block. A common and effective synthetic route involves the hydrolysis of a nitrile precursor.

Synthetic Protocol: Hydrolysis of 5-Chloro-3-methylpicolinonitrile

This protocol details a robust method for the preparation of this compound.

Step 1: Reaction Setup

  • To a solution of 5-chloro-3-methylpicolinonitrile (1.0 equivalent) in ethanol (EtOH), add a 5.0 M aqueous solution of sodium hydroxide (NaOH) (3.5 equivalents).

Causality: Ethanol serves as a co-solvent to ensure the solubility of the organic starting material, while the aqueous NaOH provides the hydroxide ions necessary for the hydrolysis reaction. A significant excess of NaOH is used to drive the reaction to completion.

Step 2: Reflux

  • Heat the resulting mixture to reflux (approximately 90 °C) and maintain for 18 hours.

Causality: Elevated temperature accelerates the rate of the hydrolysis reaction, which can be sluggish at room temperature. The extended reaction time ensures the complete conversion of the nitrile to the carboxylate salt.

Step 3: Workup and Acidification

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and adjust the pH of the solution to 4 by the dropwise addition of 5 M hydrochloric acid (HCl).

Causality: Removal of ethanol simplifies the subsequent extraction. Acidification protonates the intermediate carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution as it is generally less soluble in acidic water.

Step 4: Isolation and Purification

  • Filter the precipitated solid.

  • Extract the filtrate with ethyl acetate (EtOAc) to recover any dissolved product.

  • Combine the filtered solid and the dried organic extracts.

  • Dry the combined product under high vacuum at 40 °C for 12 hours to yield the final product.

Causality: Filtration isolates the bulk of the product. Extraction of the aqueous layer with an organic solvent like ethyl acetate ensures maximum recovery of the product that may have remained in solution. Drying under vacuum removes any residual solvent and water.

Synthetic Workflow Diagram

Synthesis_Workflow start Start: 5-chloro-3-methylpicolinonitrile reagents EtOH, 5M NaOH(aq) start->reagents Step 1 reflux Reflux @ 90°C, 18h reagents->reflux Step 2 workup Concentrate & Dilute with H₂O reflux->workup Step 3a acidify Acidify to pH 4 with 5M HCl workup->acidify Step 3b isolate Filter Precipitate & Extract with EtOAc acidify->isolate Step 4a dry Dry under Vacuum isolate->dry Step 4b product Product: this compound dry->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound as a building block is rooted in its ability to participate in a variety of chemical transformations, enabling the synthesis of diverse and complex molecules.

Role as a Versatile Scaffold

Chemical building blocks are the foundational units in the synthesis of new drug candidates. Access to a diverse array of such blocks is essential for exploring a wide chemical space and optimizing structure-activity relationships (SAR). This compound is a prime example of a functionalized fragment that accelerates the drug discovery process. Its carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions. The methyl group can also be a site for further functionalization or can provide steric and electronic effects that influence binding to a biological target.

Use in the Synthesis of Biologically Active Molecules

While specific examples of marketed drugs directly synthesized from this exact starting material are not prominently disclosed in the public domain, the chloropyridine carboxylic acid motif is a well-established pharmacophore. For instance, related compounds like 2-chloronicotinic acid derivatives are known intermediates in the synthesis of anti-inflammatory drugs, fungicides, and herbicides.[2] The presence of the chloro group, in particular, can enhance the metabolic stability and cell permeability of a drug candidate.[3]

Logical Workflow for Application in a Research Context

The following diagram illustrates a logical workflow for utilizing a chemical building block like this compound in a drug discovery project.

Research_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development start Identify Target & Initial Hits design Design Analogs using this compound start->design synthesis Synthesize Compound Library design->synthesis screening In Vitro Biological Screening synthesis->screening sar Establish Structure-Activity Relationship (SAR) screening->sar sar->design Iterative Design optimization Lead Optimization sar->optimization adme ADME/Tox Profiling optimization->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate Select Preclinical Candidate in_vivo->candidate

Caption: Logical workflow for utilizing a building block in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • GHS Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Conclusion

This compound is a high-value chemical building block with significant potential to accelerate drug discovery and development programs. Its versatile chemical nature, coupled with established synthetic routes, makes it an attractive starting point for the creation of novel and diverse molecular entities. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound to explore new chemical space and advance the development of next-generation therapeutics.

References

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Bansal, R. K. (2018). A Textbook of Organic Chemistry.
  • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Sigma-Aldrich. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylnicotinic acid.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, volume 119. Retrieved from [Link]

  • Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(9), 100124. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and offers detailed, field-proven experimental protocols for its empirical determination. By synthesizing theoretical principles with practical methodologies, this guide empowers researchers to accurately assess the solubility of this compound in a range of organic solvents, a critical parameter for reaction optimization, formulation development, and pharmacokinetic profiling. The guide further contextualizes this information with comparative data for the structurally related compound, nicotinic acid, to provide a practical benchmark for solubility expectations.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in both chemical and biological systems. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a project's success. From ensuring homogenous reaction conditions in a synthetic flask to achieving adequate bioavailability in a final drug product, solubility is a pivotal parameter that must be accurately characterized.

This compound is a substituted pyridine derivative of significant interest. Its structural motifs, including the pyridine ring, a carboxylic acid group, a methyl group, and a chlorine atom, make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. However, the interplay of these functional groups also creates a unique solubility profile that requires careful consideration. This guide delves into the theoretical underpinnings of the solubility of this compound and provides robust experimental workflows for its quantitative measurement.

Physicochemical Properties of this compound: A Predictive Overview

While extensive experimental data is not publicly available, we can infer the likely solubility behavior of this compound by examining its known and predicted physicochemical properties.

PropertyValue/PredictionSource
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [2]
Boiling Point 298°C[1]
Density 1.39 g/cm³[1]
Predicted logP ~1.7[2]
Predicted pKa AcidicGeneral Chemical Principles

Causality Behind Predicted Solubility:

  • The Carboxylic Acid Group: This functional group is the primary driver of polarity and is capable of acting as both a hydrogen bond donor and acceptor. This suggests that this compound will exhibit favorable solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and to some extent, in polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further contributing to the compound's affinity for polar solvents.

  • The Chloro and Methyl Groups: These substituents increase the lipophilicity of the molecule. The predicted octanol-water partition coefficient (logP) of approximately 1.7 indicates a degree of lipophilicity, suggesting that the compound will also have some solubility in less polar organic solvents.[2]

  • The Interplay of Forces: The overall solubility will be a balance between the polar interactions mediated by the carboxylic acid and pyridine nitrogen, and the nonpolar interactions of the chloro and methyl-substituted aromatic ring. Solvents that can effectively solvate both the polar and nonpolar regions of the molecule are likely to be the most effective.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, several key factors will dictate its solubility in a given organic solvent:

  • "Like Dissolves Like": This fundamental principle suggests that the compound will be most soluble in solvents with similar polarity. We can anticipate a solubility spectrum from highly soluble in polar protic solvents to sparingly soluble in nonpolar solvents like hexane.

  • Hydrogen Bonding: The ability of the carboxylic acid group to form strong hydrogen bonds with solvent molecules is a major contributor to its solubility. Solvents that are good hydrogen bond donors or acceptors will effectively solvate the molecule.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions for dissolution to occur. The presence of strong hydrogen bonding and potential π-π stacking in the solid state could lead to a high lattice energy, which would decrease solubility. The potential for polymorphism (the existence of multiple crystal forms) can also significantly impact solubility, as different polymorphs will have different lattice energies.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the additional thermal energy helps to overcome the crystal lattice energy.

Comparative Solubility Data: Nicotinic Acid as a Benchmark

To provide a practical point of reference, the following table presents the mole fraction solubility of the structurally related compound, nicotinic acid (pyridine-3-carboxylic acid), in several organic solvents at various temperatures. While not identical, the shared pyridine carboxylic acid backbone makes this a valuable comparison.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 298.150.045
313.150.076
Ethanol 298.150.021
313.150.036
Acetone 298.150.005
313.150.009
Acetonitrile 298.150.002
313.150.004
Dimethyl Sulfoxide (DMSO) 298.150.131
313.150.198

Data adapted from literature sources for nicotinic acid.[3]

Expert Insight: The chloro and methyl substituents on this compound are expected to increase its lipophilicity compared to nicotinic acid. Therefore, we can anticipate a relative increase in solubility in less polar solvents and a potential decrease in very polar solvents, although the carboxylic acid group will still dominate the overall solubility profile.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial Add excess solid compound to vial add_solvent Add known volume of organic solvent prep_vial->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial agitate Agitate at constant temperature (e.g., orbital shaker in incubator) seal_vial->agitate time Equilibrate for sufficient time (e.g., 24-48 hours) agitate->time centrifuge Centrifuge to pellet undissolved solid time->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate dilute Dilute filtrate with a known factor filtrate->dilute quantify Quantify concentration (HPLC-UV/LC-MS) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time to allow the system to reach equilibrium. A common starting point is 24 hours. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is achieved.

  • Phase Separation:

    • Once equilibrated, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.

    • Carefully withdraw a sample of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean vial. This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Analysis and Quantification:

    • Accurately dilute a known volume of the filtered supernatant with the same organic solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

      • HPLC-UV Method Development (Illustrative):

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

        • Flow Rate: 1.0 mL/min.

        • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound; pyridine derivatives typically have strong absorbance in the 250-280 nm range.

        • Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

    • Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Data Visualization and Interpretation

To facilitate a clear understanding of the solubility profile, all quantitative data should be summarized in a structured table.

Table 3: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent PolaritySolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
IsopropanolPolar Protic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetateModerately Polar[Experimental Value][Calculated Value]
DichloromethaneNonpolar[Experimental Value][Calculated Value]
TolueneNonpolar[Experimental Value][Calculated Value]
HexaneNonpolar[Experimental Value][Calculated Value]
Logical Relationship of Physicochemical Properties to Solubility

Caption: Interplay of molecular and solvent properties governing solubility.

Conclusion and Future Directions

This technical guide has established a robust framework for understanding and determining the solubility of this compound in organic solvents. While a comprehensive public dataset of its solubility is currently lacking, the principles and protocols outlined herein provide a clear path for researchers to generate this critical data. The predictive analysis based on the compound's physicochemical properties, coupled with the detailed shake-flask methodology, ensures that scientists in drug discovery and chemical development can proceed with a high degree of confidence in their solubility assessments. Future work should focus on the experimental determination of the solubility in a wide range of solvents and at various temperatures, as well as the investigation of potential polymorphism, to build a complete and publicly available solubility profile for this important chemical entity.

References

  • A. F. M. Almeida, et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • PubChem Compound Summary for CID 15094705, 5-Chloro-6-methyl-2-pyridinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

  • Chemsrc (2025). This compound. Retrieved January 4, 2026, from [Link].

  • University of Calgary (2023). Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link].

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An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-2-methyl-3-pyridinecarboxylic acid (CAS No. 886365-46-4) is a substituted pyridine derivative used as a chemical building block in research and development, particularly within the pharmaceutical and agrochemical sectors.[1] As with many halogenated heterocyclic compounds, a rigorous and informed approach to its handling is paramount to ensure personnel safety and experimental integrity.

Section 1: Hazard Identification and Compound Profile

The primary hazards associated with this compound are inferred from its constituent chemical motifs: a chlorinated pyridine ring and a carboxylic acid group. Analogs such as 5-Chloro-2-pyridinecarboxylic acid are known to cause skin and serious eye irritation.[2][3] The pyridine ring itself is associated with acute toxicity, irritation, and potential systemic effects upon overexposure.[4]

Globally Harmonized System (GHS) Classification (Inferred)

The following classification is projected based on data from structurally similar compounds. Users must perform their own risk assessment prior to handling.

Hazard ClassCategoryPictogramSignal WordHazard StatementSource Analog(s)
Acute Toxicity, OralCategory 4GHS07[5]Warning H302: Harmful if swallowed[6]
Skin Corrosion/IrritationCategory 2GHS07[5]Warning H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AGHS07[5]Warning H319: Causes serious eye irritation[2][3]
Toxicological Profile
  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

  • Acute Effects: Direct contact is likely to cause irritation to the skin and serious irritation or damage to the eyes.[3] Inhalation of the dust may lead to respiratory tract irritation.[7] Ingestion is presumed to be harmful, with potential symptoms including nausea and abdominal pain, consistent with other pyridine derivatives.[8]

  • Chronic Effects: Prolonged or repeated exposure to pyridine-based compounds can lead to more significant health issues, including potential effects on the central nervous system, liver, and kidneys.[4] No specific data exists for this compound, so caution is warranted.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₆ClNO₂Inferred
Molecular Weight 171.58 g/mol Inferred
Physical Form Solid, crystalline powder[6]
Storage Class 11 - Combustible Solids[6]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the foundation of safety. A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified laboratory chemical fume hood.[7][8] This is crucial to prevent inhalation of airborne dust particles and to contain any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure fugitive emissions are diluted and removed.[8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[4][9]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier against exposure. The following PPE is mandatory for all procedures involving this compound.

Body PartPPE SpecificationRationale and Best PracticesSource(s)
Eyes/Face Chemical safety goggles with side-shields conforming to EU EN166 or US NIOSH standards.Protects against splashes and airborne dust. Standard safety glasses are insufficient.[4][9]
Hands Nitrile or Neoprene Gloves.These materials offer good resistance to pyridine-type chemicals. Latex gloves are not recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double-gloving may be appropriate for larger quantities.[7][8]
Body Fully-buttoned, long-sleeved laboratory coat.Protects skin from incidental contact and contamination of personal clothing.[4]
Respiratory Not required if work is performed within a certified fume hood.If a fume hood is not available or in case of a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates would be necessary, but this scenario indicates a failure of primary engineering controls.[10]

Section 3: Protocols for Safe Handling and Use

Adherence to a standard operating procedure (SOP) minimizes risk. The causality behind each step is to prevent the generation of dust and avoid direct contact.

Step-by-Step Protocol: Weighing and Transferring Solid
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Place the stock container of this compound, a spatula, and the receiving vessel inside the hood.

  • Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the required amount of solid to the weigh boat. Avoid any scooping motions that could generate dust.

  • Closure: Securely close the stock container immediately after dispensing.

  • Addition: Carefully transfer the weighed solid from the boat into the receiving vessel. If creating a solution, add the solvent slowly to wet the solid and prevent it from becoming airborne.

  • Decontamination: Gently wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel before removing them. Dispose of the weigh boat and cleaning materials as hazardous waste.

  • Final Steps: Wash hands thoroughly after removing gloves.[11]

Workflow for Safe Handling of Solid Compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase a 1. Don Full PPE b 2. Verify Fume Hood Certification & Airflow a->b c 3. Stage All Equipment (Balance, Vessels, Compound) b->c d 4. Weigh Compound Carefully (Minimize Dust) c->d e 5. Transfer to Reaction Vessel d->e f 6. Securely Close Stock Container e->f g 7. Decontaminate Tools & Surfaces f->g h 8. Dispose of Waste in Sealed Hazardous Bag g->h i 9. Remove PPE & Wash Hands h->i

Caption: Workflow for handling solid this compound.

Section 4: Emergency and Spill Response

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][11]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][11]

Spill Cleanup Protocol

This protocol applies to small spills (those that can be cleaned up in under 10 minutes by trained personnel). For large spills, evacuate the area, secure it, and contact your institution's emergency response team.

  • Evacuate & Secure: Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating or that the area is well-ventilated.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill pillow.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Use non-sparking tools if there is any fire risk.[11]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your supervisor or safety officer, as per institutional policy.

Emergency Spill Response Decision Tree

G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<10 min cleanup, inside hood) assess->small_spill Small large_spill Large Spill (Outside hood, risk of exposure) assess->large_spill Large don_ppe Don Additional PPE (if necessary) small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate contain Contain with Inert Absorbent don_ppe->contain collect Collect into Sealed Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon report_small Report to Supervisor decon->report_small alert Alert Others & Supervisor evacuate->alert contact_ehs Contact Institutional Emergency Response / EHS alert->contact_ehs

Caption: Decision tree for responding to a chemical spill.

Section 5: Storage and Disposal

Proper storage and disposal are crucial final steps in the chemical lifecycle to ensure long-term safety and environmental protection.

Storage Conditions
  • Container: Store in the original, tightly closed container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[4]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[4][11]

Waste Disposal
  • Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, spill cleanup debris) must be treated as hazardous chemical waste.[12]

  • Procedure: Collect waste in a clearly labeled, sealed, and compatible container.[4]

  • Vendor: Disposal must be carried out by a licensed chemical waste management company in accordance with all local, state, and federal regulations. Incineration is a common disposal method for chlorinated organic compounds.[12][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • ResearchGate. (2015, February 13). Treatment of wastewater containing pyridine. [Link]

  • Pipzine Chemicals. 5-Chloro-2-pyridinecarboxylic Acid | CAS 24589-39-1. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

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An In-Depth Technical Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted pyridine derivative, has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a chloro substituent, and a methyl group on the pyridine ring—offers versatile reactivity for the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and key applications of this important chemical intermediate, with a particular focus on its role in the pharmaceutical and agrochemical industries.

Introduction and Physicochemical Properties

This compound, also known by its CAS Registry Number 1092286-30-0, is a solid organic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1][2] Its structure features a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a chlorine atom. This substitution pattern imparts specific electronic and steric properties that are crucial for its synthetic utility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1092286-30-0[2][3]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Boiling Point 298°C[3]
Density 1.39 g/cm³[3]

Synthesis of this compound

The synthesis of polysubstituted pyridines is a well-established field in organic chemistry, with numerous methods developed over the years.[4][5] For this compound, a common and efficient synthetic strategy involves the hydrolysis of a nitrile precursor.

Hydrolysis of 5-Chloro-2-methyl-3-pyridinecarbonitrile

A prevalent method for the preparation of this compound is the hydrolysis of 5-chloro-2-methyl-3-pyridinecarbonitrile. This reaction is typically carried out under basic conditions, followed by acidification to yield the desired carboxylic acid.

Experimental Protocol: Hydrolysis of 5-chloro-2-methyl-3-pyridinecarbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methyl-3-pyridinecarbonitrile in a suitable alcoholic solvent, such as ethanol.

  • Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the nitrile group. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify the solution with a mineral acid, such as hydrochloric acid, to a pH that facilitates the precipitation of the carboxylic acid.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

The causality behind this experimental choice lies in the robust and high-yielding nature of nitrile hydrolysis. The strong nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile group, followed by protonation steps, efficiently converts the nitrile to a carboxylate salt, which upon acidification, yields the final product.

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Synthesis of this compound Start 5-Chloro-2-methyl-3- pyridinecarbonitrile Step1 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) Start->Step1 Hydrolysis Product 5-Chloro-2-methyl-3- pyridinecarboxylic Acid Step1->Product

Caption: Hydrolysis of the nitrile precursor.

Applications in Synthesis

The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the pyridine ring makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules.[][7][8] Its utility is particularly evident in the agrochemical and pharmaceutical sectors, where the pyridine core is a common motif in bioactive compounds.[1][9][10][11]

Role as a Key Building Block

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The chlorine atom can participate in various cross-coupling reactions or nucleophilic aromatic substitution reactions, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring. The methyl group can also be functionalized, although it is generally less reactive than the other two sites.

This multi-functionality allows for a modular approach to the synthesis of complex molecules, where different fragments can be introduced sequentially at specific positions on the pyridine ring.

Diagram 2: Reactivity and Synthetic Utility

G cluster_1 Synthetic Transformations Core 5-Chloro-2-methyl-3- pyridinecarboxylic Acid Amide Amide Formation (e.g., with amines) Core->Amide -COOH reactivity Ester Esterification (e.g., with alcohols) Core->Ester -COOH reactivity Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling -Cl reactivity

Caption: Key reactions of the core molecule.

Importance in Agrochemicals

Pyridine-based structures are prevalent in a variety of herbicides and insecticides.[1][9] While specific commercial products directly derived from this compound are not extensively documented in publicly available literature, the structural motif is highly relevant to the development of new agrochemicals. The chloro and carboxylic acid functionalities are key for tuning the biological activity and physicochemical properties, such as solubility and soil mobility, of the final active ingredients.

Significance in Medicinal Chemistry

In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs.[][7][8] The ability to introduce substituents at various positions of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. Key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data Overview

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts are influenced by the electronic effects of the chloro and carboxylic acid groups. A spectrum is available in chemical databases.[12]
¹³C NMR Resonances for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and vibrations associated with the substituted pyridine ring.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the molecule, as well as characteristic fragmentation patterns.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for the construction of complex molecular architectures. While its specific historical discovery remains to be fully elucidated in public records, its importance is underscored by the continued interest in polysubstituted pyridines in various fields of chemical research. Future work in this area will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of its utility in the synthesis of novel bioactive compounds.

References

  • This compound | 1092286-30-0. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A new three-component synthesis of polysubstituted pyridines. Synlett, 2001(7), 1149–1151.
  • Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. (2013). Justia Patents. Retrieved January 4, 2026, from [Link]

  • 5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (n.d.). Google Patents.
  • 5-Chloro-6-methyl-2-pyridinecarboxylic acid | C7H6ClNO2 | CID 15094705. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. (n.d.). Google Patents.
  • Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives. (n.d.). Google Patents.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • Stable agrochemical composition. (n.d.). Google Patents.
  • WO 90/02486. (n.d.). Google Patents.
  • Compositions comprising pyridine carboxylate herbicides with acetolactate synthase (als) inhibitor herbicides. (n.d.). Google Patents.
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Methodological & Application

Synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid from Pyridine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-methyl-3-pyridinecarboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern makes it a valuable intermediate for synthesizing a range of pharmacologically active molecules. This guide provides a comprehensive overview of a robust and reliable synthetic pathway starting from the readily available precursor, 3-Amino-2-methylpyridine. We will delve into the mechanistic rationale behind each synthetic step, provide detailed, field-tested laboratory protocols, and offer expert insights into process optimization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in medicinal chemistry and process development.

Introduction: The Significance of a Versatile Scaffold

Substituted pyridinecarboxylic acids are privileged scaffolds in medicinal chemistry, appearing in the core structure of numerous approved drugs and clinical candidates. The specific regioisomer, this compound, combines several key features: a chlorine atom that can serve as a metabolic blocking point or a handle for cross-coupling reactions, a methyl group that can influence binding orientation and solubility, and a carboxylic acid that provides a crucial anchor for interacting with biological targets or for further derivatization. This molecule serves as a key intermediate in the synthesis of compounds targeting a wide array of biological systems, including anti-inflammatory and antimicrobial agents.[1] The synthetic route detailed herein is designed for both laboratory-scale synthesis and potential scale-up, focusing on efficiency, reliability, and control over product purity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a strategic pathway that leverages well-established, high-yielding transformations in heterocyclic chemistry. The primary disconnections point towards a multi-step synthesis originating from 3-Amino-2-methylpyridine.

G Target This compound Nitrile 5-Chloro-2-methyl-3-pyridinecarbonitrile Target->Nitrile Nitrile Hydrolysis AminoChloro 3-Amino-5-chloro-2-methylpyridine Nitrile->AminoChloro Sandmeyer Cyanation StartingMaterial 3-Amino-2-methylpyridine AminoChloro->StartingMaterial Sandmeyer Chlorination G cluster_0 Step 1: Sandmeyer Chlorination cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Nitrile Hydrolysis A 3-Amino-2-methylpyridine B Diazonium Salt Intermediate (in situ) A->B NaNO₂, HCl 0-5 °C C 3-Amino-5-chloro-2-methylpyridine B->C CuCl D 3-Amino-5-chloro-2-methylpyridine E Diazonium Salt Intermediate (in situ) D->E NaNO₂, H₂SO₄ 0-5 °C F 5-Chloro-2-methyl-3-pyridinecarbonitrile E->F CuCN G 5-Chloro-2-methyl-3-pyridinecarbonitrile H This compound G->H NaOH (aq), Reflux then HCl (aq)

Caption: Overall experimental workflow.

Step 1: Synthesis of 3-Amino-5-chloro-2-methylpyridine via Sandmeyer Chlorination

Principle and Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate. [2]The reaction is initiated by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl. [3]The resulting diazonium salt is highly reactive and, in the presence of a copper(I) catalyst (CuCl), undergoes a radical-nucleophilic aromatic substitution to install the chloride, liberating nitrogen gas. [2][4]Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt, which can otherwise lead to undesired phenol byproducts. [3] Protocol:

  • Preparation of Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-2-methylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30 minutes. Stir the resulting solution for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCl solution through the dropping funnel. Vigorous evolution of nitrogen gas will be observed. [3]4. Work-up and Isolation: After the addition is complete and gas evolution has subsided, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Amino-5-chloro-2-methylpyridine.

Step 2: Synthesis of 5-Chloro-2-methyl-3-pyridinecarbonitrile via Sandmeyer Cyanation

Principle and Rationale: This step is a variation of the Sandmeyer reaction where the nucleophile is cyanide, provided by copper(I) cyanide (CuCN). The mechanism follows a similar pathway involving the formation of a diazonium salt from 3-Amino-5-chloro-2-methylpyridine, followed by displacement with cyanide. This transformation is a powerful method for introducing a carbon-based functional group that can be readily hydrolyzed to a carboxylic acid.

Protocol:

  • Diazotization: In a manner analogous to Step 1, dissolve 3-Amino-5-chloro-2-methylpyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid. Cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.

  • Sandmeyer Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Warm the solution gently to ensure dissolution, then cool to 5-10 °C.

  • Carefully add the cold diazonium salt solution to the cyanide solution. A reaction will commence, often with some effervescence.

  • Work-up and Isolation: After the addition, heat the reaction mixture to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt. Cool the mixture to room temperature and neutralize with sodium carbonate.

  • Extract the product with dichloromethane or a similar chlorinated solvent. Combine the organic phases, dry over magnesium sulfate, and remove the solvent in vacuo.

  • The crude nitrile can be purified by recrystallization or silica gel chromatography.

Step 3: Hydrolysis of 5-Chloro-2-methyl-3-pyridinecarbonitrile to the Carboxylic Acid

Principle and Rationale: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, as described here, proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to form a carboxamide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification in the final work-up step protonates the carboxylate to yield the desired carboxylic acid. This method is often high-yielding and straightforward.

Protocol:

  • Hydrolysis: To a round-bottom flask containing 5-Chloro-2-methyl-3-pyridinecarbonitrile (1.0 eq), add a 5N aqueous solution of sodium hydroxide (NaOH, approx. 3.5 eq).

  • Heat the resulting mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours, monitoring the reaction by TLC or LC/MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully adjust the pH of the solution to approximately 4 by the slow, dropwise addition of 5N hydrochloric acid (HCl). A solid precipitate should form.

  • Filter the precipitated solid and wash it with a small amount of cold water.

  • The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The organic extracts should be combined, dried, and concentrated.

  • Combine all solid products and dry under high vacuum at 40-50 °C for 12 hours to yield the final product, this compound. [5]

Data Summary and Characterization

The following table summarizes the expected outcomes and key analytical data for the synthetic sequence.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldKey Characterization Data
3-Amino-5-chloro-2-methylpyridine C₆H₇ClN₂142.5960-75%¹H NMR, ¹³C NMR, MS
5-Chloro-2-methyl-3-pyridinecarbonitrile C₇H₅ClN₂152.5865-80%¹H NMR, IR (C≡N stretch ~2230 cm⁻¹), MS
This compound C₇H₆ClNO₂171.5885-95%¹H NMR, MS (ESI+) m/z = 172.0 (M+H), Melting Point

Troubleshooting and Field-Proven Insights

  • Diazonium Salt Instability: The most critical parameter in the Sandmeyer reactions is temperature control. If the temperature rises above 5-10 °C during diazotization, significant decomposition to the corresponding phenol can occur, reducing the yield and complicating purification. [3]Ensure efficient stirring and slow, dropwise addition of the nitrite solution.

  • Low Yield in Cyanation: The purity of the copper(I) cyanide is important. If yields are low, consider using freshly prepared or high-purity reagent. The final heating step is crucial for driving the reaction to completion.

  • Incomplete Hydrolysis: If the hydrolysis of the nitrile is sluggish, the reflux time can be extended, or a higher concentration of NaOH can be used. Monitoring the reaction is key to determining the optimal reaction time.

  • Safety Precautions:

    • Diazonium salts can be explosive when isolated and dry. These protocols are designed for in situ use only. NEVER attempt to isolate the diazonium salt.

    • Sodium nitrite is a strong oxidizer and is toxic. Handle with appropriate personal protective equipment (PPE).

    • Copper(I) cyanide and sodium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE must be worn. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

References

  • Hughes, D. L. (2011). The Sandmeyer Reaction: A Fresh Look at a Century-Old Transformation. Organic & Biomolecular Chemistry, 9(16), 5573-5585.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2749-2779. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-methyl-3-pyridinecarboxylic acid is a strategically-functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. The pyridine core is a "privileged scaffold," frequently found in approved therapeutic agents due to its ability to improve solubility and engage in critical hydrogen bonding interactions with biological targets.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the practical applications of this scaffold. We will explore its utility in constructing compound libraries for screening, detail robust synthetic protocols for its derivatization, and discuss the rationale behind its strategic use in structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences the entire trajectory of a project. The pyridine nucleus is a cornerstone of modern medicinal chemistry, prized for its unique combination of aromaticity, water solubility, and metabolic stability.[1] this compound (Compound 1 ) is a particularly useful exemplar of this class for several reasons:

  • Vectorial Diversity: It possesses three distinct points for chemical modification. The carboxylic acid at the C3 position is the primary handle for derivatization, typically via amide bond formation. The chloro group at C5 and the methyl group at C2 can be modified through more advanced cross-coupling reactions or serve as static elements that probe specific pockets of a target protein.

  • Modulation of Physicochemical Properties: The chlorine atom increases lipophilicity, potentially enhancing membrane permeability, while the pyridine nitrogen and carboxylic acid offer opportunities for hydrogen bonding and salt formation to tune solubility.

  • Metabolic Stability: The methyl group at the C2 position can sterically hinder metabolic attack at the adjacent nitrogen atom, a common site of oxidative metabolism for pyridine-containing compounds.

This guide will focus on the most common and effective application of this scaffold: its use as a foundation for building diverse chemical libraries through amide coupling.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1092286-30-0[3]
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [4]
Boiling Point 298°C[3]
Density 1.39 g/cm³[3]
Calculated LogP 1.4[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Core Application: Amide Library Synthesis for High-Throughput Screening

The carboxylic acid functionality of Compound 1 is an ideal anchor point for parallel synthesis. By coupling it with a diverse array of primary and secondary amines, a large library of novel chemical entities can be rapidly generated. These libraries are the cornerstone of hit-finding campaigns in early-stage drug discovery.

Workflow for Amide Library Generation

The overall process involves coupling the core acid scaffold with a selection of amine building blocks, followed by purification and biological screening.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis & Screening A 5-Chloro-2-methyl-3- pyridinecarboxylic acid C Amide Coupling Reaction (HATU, DIPEA, DMF) A->C B Amine Library (R-NH2) B->C D Workup & Purification (Reverse-Phase HPLC) C->D Crude Product E Compound Library (Purified Amides) D->E Pure Compounds F Quality Control (LC-MS, NMR) E->F G High-Throughput Screening (HTS) F->G QC Passed H Hit Identification G->H Screening Data

Caption: High-level workflow for amide library synthesis and screening.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of this compound (Illustrative)

While the title compound is commercially available, understanding its synthesis provides context. A common route to pyridinecarboxylic acids is the hydrolysis of a corresponding nitrile precursor. The following is an adapted, illustrative protocol based on a similar reaction for an isomeric compound.[5]

Reaction Scheme: 5-Chloro-2-methyl-3-cyanopyridine → this compound

Materials:

  • 5-Chloro-2-methyl-3-cyanopyridine (1.0 eq)

  • Sodium Hydroxide (NaOH), 5.0 M aqueous solution (3.5 eq)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 5.0 M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-2-methyl-3-cyanopyridine (e.g., 15.2 g, 100 mmol).

  • Reagent Addition: Add Ethanol (65 mL) followed by 5.0 M NaOH solution (70 mL, 350 mmol).

  • Heating: Heat the reaction mixture to reflux (approx. 90°C) and maintain for 18-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling & Concentration: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Dilute the remaining aqueous solution with water (50 mL). Slowly add 5.0 M HCl with stirring in an ice bath to adjust the pH to ~4. A solid precipitate should form.

  • Isolation: Filter the solid precipitate and wash with cold water.

  • Extraction of Filtrate: Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL) to recover any dissolved product.

  • Drying and Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Combine this solid with the initially filtered precipitate. Dry the combined solids under high vacuum at 40°C for 12 hours to yield the final product, this compound.

Trustworthiness Check: The final product should be characterized by ¹H NMR and LC-MS to confirm its identity and purity. The expected mass for [M+H]⁺ is 172.0.[5]

Protocol 2: Parallel Amide Coupling for Library Generation

This protocol describes the coupling of this compound with a diverse set of amines using HATU, a highly efficient coupling reagent.

Materials:

  • This compound (1 ) (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure (per well in a 96-well plate):

  • Stock Solutions: Prepare stock solutions of Compound 1 (e.g., 0.2 M in DMF), HATU (0.24 M in DMF), and DIPEA (0.6 M in DMF).

  • Reagent Dispensing:

    • To each well, dispense the appropriate volume of the amine (e.g., from a stock solution or as a solid).

    • Dispense 100 µL of the Compound 1 stock solution (20 µmol).

    • Dispense 100 µL of the HATU stock solution (24 µmol).

  • Reaction Initiation: Initiate the reaction by dispensing 100 µL of the DIPEA stock solution (60 µmol).

  • Incubation: Seal the plate and shake at room temperature for 12-16 hours.

  • Quenching & Workup: Quench the reaction by adding water. The product can be isolated by preparative reverse-phase HPLC.

Causality in Protocol Design:

  • Why HATU? HATU is a superior coupling reagent that minimizes side reactions and reduces the risk of racemization if chiral amines are used. It rapidly forms an activated ester with the carboxylic acid, which is then highly susceptible to nucleophilic attack by the amine.

  • Why DIPEA? DIPEA is a non-nucleophilic base. Its role is to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction itself.

Application in Structure-Activity Relationship (SAR) Studies

Once a "hit" compound is identified from the initial screen, the scaffold is used to conduct a more focused SAR study. By systematically varying the 'R' group of the coupled amine, researchers can probe the binding pocket of the target protein to optimize potency, selectivity, and pharmacokinetic properties.

SAR cluster_0 Core Scaffold cluster_1 Biological Target Scaffold 5-Chloro-2-methyl-3- pyridinecarboxylic acid SAR_Cycle SAR Exploration Scaffold->SAR_Cycle Amide Coupling Target Protein Binding Pocket (e.g., Kinase, GPCR) Target->SAR_Cycle Data Feedback (Potency, Selectivity) Amine Amine Library (R-group diversity) Amine->SAR_Cycle SAR_Cycle->Target Binding & Activity Assay

Sources

use of 5-Chloro-2-methyl-3-pyridinecarboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

Introduction: The Strategic Value of Substituted Pyridinecarboxylic Acids

The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design, prized for its metabolic stability, hydrogen bonding capabilities, and ability to engage in a wide range of biological interactions. Within this class, this compound (CAS No. 1092286-30-0) emerges as a particularly valuable heterocyclic building block. Its trifunctional nature—a reactive carboxylic acid, a modifiable chloro group, and a sterically directing methyl group—offers synthetic chemists a versatile platform for constructing complex molecular architectures.

This guide provides a detailed exploration of the synthetic potential of this compound. We move beyond simple reaction listings to explain the underlying chemical principles and provide robust, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic programs.[1][2]

Physicochemical Properties of this compound

PropertyValue
CAS Number 1092286-30-0[3]
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Off-white to white solid
Purity Typically ≥95%

Core Synthetic Applications: A Multi-Functional Linchpin

This compound is a strategically designed intermediate. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent activates the ring for certain transformations, while the carboxylic acid handle provides a reliable point for amide and ester linkage, crucial for library synthesis and lead optimization.

I. Amide Bond Formation: The Workhorse Reaction

The most direct and widely exploited transformation of this compound is the formation of amides via its carboxylic acid moiety. This reaction is fundamental to the construction of countless active pharmaceutical ingredients (APIs) and agrochemicals.

Expertise & Causality: Direct condensation of a carboxylic acid with an amine is generally inefficient at ambient temperatures, as it leads to the formation of a non-reactive ammonium carboxylate salt. To achieve high yields under mild conditions, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is accomplished using a coupling reagent. The choice of reagent is critical and depends on factors like the steric hindrance of the amine, the presence of sensitive functional groups, and the need to suppress racemization in chiral substrates.[4]

Below are two robust protocols using modern, highly efficient coupling reagents.

Protocol 1: Uronium/Aminium Salt-Mediated Amide Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that generates an activated acyl-uronium species, leading to rapid and clean amide bond formation with minimal side reactions.

G activate activate add_amine add_amine activate->add_amine monitor monitor quench quench monitor->quench

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Activation: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv), to the solution and stir for 2 minutes. Add HATU (1.1-1.2 equiv) in one portion.

  • Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the carboxylic acid is converted to its highly reactive activated ester form.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the pre-activated mixture, either neat (if liquid) or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous HCl (1-2 times), saturated aqueous NaHCO₃ (1-2 times), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization as needed.

Tabulated Protocol Summary (HATU Coupling):

ComponentRoleStoichiometryNotes
This compoundStarting Material1.0 equivEnsure starting material is dry.
AmineNucleophile1.0 - 1.2 equivStoichiometry can be adjusted based on amine reactivity.
HATUCoupling Reagent1.1 - 1.2 equivCan be sensitive to moisture.
DIPEANon-nucleophilic Base2.0 - 3.0 equivNeutralizes generated acids.
DMF / DCMAnhydrous Solvent~0.1 - 0.5 MDMF is preferred for less soluble substrates.

Protocol 2: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure, which acts as a nucleophilic catalyst to form an active ester, increasing efficiency and suppressing side reactions like racemization.

Step-by-Step Methodology:

  • Preparation: Combine this compound (1.0 equiv) and HOBt (1.2 equiv) in a flask.

  • Dissolution: Add anhydrous DCM or DMF to dissolve the solids. Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 equiv) to the cooled solution. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Amine Addition: Add the amine (1.1 equiv) followed by a base such as DIPEA or triethylamine (TEA) (1.5 equiv).

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up & Isolation: Perform an aqueous work-up as described in Protocol 1. The urea byproduct from EDC is water-soluble and is easily removed during the aqueous washes.[5][6]

  • Purification: Purify the product as required.

II. Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chloro-substituent on the pyridine ring is a handle for introducing further diversity through Nucleophilic Aromatic Substitution (SNAr).

Expertise & Causality: The pyridine ring is an electron-deficient heterocycle. The ring nitrogen atom acts as an internal electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6). While the C5 position is meta to the nitrogen, the combined electron-withdrawing effects of the nitrogen, the C3-carboxylic acid, and the C5-chloro group itself render this position susceptible to attack by strong nucleophiles, particularly at elevated temperatures.

While specific protocols starting with this compound are not widely published, a representative protocol can be adapted from similar chloropyridine systems.[7][8] The following protocol for thiolation serves as a validated template for introducing sulfur-based nucleophiles.

// Nodes start [label="Combine Chloropyridine Acid\n(1.0 eq) and Base (e.g., K₂CO₃)\nin aprotic solvent (e.g., DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_nuc [label="Add Nucleophile\n(e.g., Thiol, 1.2 eq)", fillcolor="#FFFFFF", fontcolor="#202124"]; heat [label="Heat Reaction\n(e.g., 80-120 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Monitor by LC-MS/TLC\n(2-24 h)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Cool, Quench (H₂O),\nAcidify, Extract", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify Product", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> add_nuc [label="Inert Atmosphere"]; add_nuc -> heat; heat -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; } .dot Caption: Representative workflow for an SNAr reaction.

Representative Protocol: Thiolation at the C5-Position

  • Preparation: In a reaction vessel equipped with a reflux condenser, add this compound (1.0 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent & Nucleophile: Add an anhydrous polar aprotic solvent like DMSO or DMF. Add the desired thiol nucleophile (e.g., ethanethiol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The progress should be monitored by LC-MS.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into water. Acidify the aqueous solution with 1M HCl to protonate the carboxylic acid (typically to pH 3-4), which often causes the product to precipitate.

  • Isolation: Extract the product with an organic solvent like EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting product by column chromatography or recrystallization.

Note: This protocol is illustrative. The reactivity of the C5-chloro group will depend heavily on the chosen nucleophile. Stronger, softer nucleophiles (like thiols) are generally more effective than harder ones (like alkoxides or amines), which may require higher temperatures or catalytic conditions.

Conclusion

This compound is a potent and versatile building block. Its true value lies in the orthogonal reactivity of its functional groups. Chemists can reliably perform amide coupling under standard conditions to build one axis of a molecule, while reserving the chloro-substituent for subsequent, more forcing reactions like SNAr or potential (though less documented for this specific substrate) cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies, enabling the efficient construction of novel and complex target molecules.

References

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (2021). Google Patents.
  • Nordmann Japan Ltd. | Chemical products. (n.d.). Retrieved January 4, 2026, from [Link]

  • This compound | 1092286-30-0. (n.d.). Chemspace. Retrieved January 4, 2026, from [Link]

  • 5-amino-2-chloro-6-methyl-3,4-pyridinedicarboxylic acid. (n.d.). ChemSynthesis. Retrieved January 4, 2026, from [Link]

  • Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. (2021). Google Patents.
  • Chemicals Imports in India from United States. (n.d.). Volza. Retrieved January 4, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 4, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved January 4, 2026, from [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. Retrieved January 4, 2026, from [Link]

  • Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. (2003). Mendeleev Communications. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

Sources

Application Notes & Protocols: 5-Chloro-2-methyl-3-pyridinecarboxylic Acid as a Versatile Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 5-Chloro-2-methyl-3-pyridinecarboxylic acid as a ligand in metal-catalyzed reactions. We delve into the ligand's synthesis, coordination chemistry, and its role in enhancing catalytic efficiency and selectivity. Detailed, field-tested protocols for the synthesis of the ligand, its metal complexes, and its application in key catalytic transformations, such as palladium-catalyzed cross-coupling, are presented. The guide emphasizes the causal relationships behind experimental choices, offering insights into reaction mechanisms and troubleshooting.

Ligand Profile: Understanding this compound

Core Attributes and Rationale for Use in Catalysis

This compound is a substituted picolinic acid derivative. Its utility in catalysis stems from a combination of electronic and structural features that can be fine-tuned to influence the outcome of a reaction.

  • Bidentate Chelation: The presence of both the pyridine nitrogen and the adjacent carboxylic acid group allows for the formation of a stable five-membered ring upon coordination to a metal center. This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands.[1]

  • Electronic Tuning: The pyridine ring is electronically modified by two key substituents:

    • Chloro Group (C5): As an electron-withdrawing group, it decreases the electron density on the pyridine ring, making the metal center more electrophilic. This can influence oxidative addition and reductive elimination steps in catalytic cycles.

    • Methyl Group (C2): As an electron-donating group, it increases the electron density on the ring. Its position ortho to the nitrogen atom also provides steric bulk, which can influence substrate approach and selectivity.

  • Solubility and Stability: The carboxylic acid moiety can improve the solubility of the resulting metal complex in polar organic solvents. The robust pyridine core provides high thermal and chemical stability to the ligand-metal framework.[2]

Physicochemical Properties
PropertyValueSource
CAS Number 1092286-30-0; 886365-46-4[3][4]
Molecular Formula C₇H₆ClNO₂[5]
Molecular Weight 171.58 g/mol
Appearance Off-white to pale yellow solid-
Solubility Soluble in many organic solvents like DMF, DMSO, and alcohols[6]
Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the hydrolysis of related picolinonitriles.[7]

Objective: To synthesize the title ligand via hydrolysis of a nitrile precursor.

Materials:

  • 5-chloro-3-methylpicolinonitrile

  • Ethanol (EtOH)

  • 5 M Sodium Hydroxide (NaOH) solution

  • 5 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard reflux apparatus, magnetic stirrer, pH paper, rotary evaporator, filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (100 mL).

  • Hydrolysis: Add 5 M NaOH solution (110 mL, 550 mmol) to the flask. Heat the mixture to reflux (approx. 90 °C) and maintain for 18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup - Part 1: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous mixture with deionized water.

  • Acidification & Precipitation: Carefully adjust the pH of the solution to ~4 by the dropwise addition of 5 M HCl. A solid precipitate of the carboxylic acid should form.

  • Isolation: Filter the solid precipitate and set it aside. Transfer the filtrate to a separatory funnel and extract twice with ethyl acetate.

  • Further Extraction: Re-acidify the aqueous layer to pH 4 and perform two more extractions with ethyl acetate to maximize recovery.

  • Drying and Concentration: Combine all ethyl acetate extracts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Combine the initially filtered solid with the solid obtained from the extracts. Dry in a vacuum oven at 40 °C for 12 hours to obtain the final product, this compound.

Expected Outcome: The procedure should yield the title compound as a solid with an expected yield of around 85-95%.[7] Characterization should be performed to confirm identity and purity.

Characterization Data (¹H NMR):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.29 (br. s., 1H, -COOH), 8.41 (d, 1H), 7.73 (d, 1H), 2.75 (s, 3H, -CH₃).[7]

Coordination Chemistry & Complex Synthesis

The true power of this compound is realized upon its coordination to a transition metal. The ligand typically acts as a bidentate, monoanionic ligand after deprotonation of the carboxylic acid.

General Principles of Coordination

The ligand coordinates to a metal center (M) through the pyridine nitrogen and one of the carboxylate oxygens. This chelation is thermodynamically favorable and forms a stable metallacycle.[1]

Caption: Chelation of 5-chloro-2-methyl-3-pyridinecarboxylate to a metal center (M).

Protocol: Synthesis of a Pd(II) Complex for Cross-Coupling

This general protocol describes the synthesis of a dichloropalladium(II) complex, a common precursor for catalytic applications.

Objective: To synthesize a [Pd(L)₂] type complex.

Materials:

  • This compound (Ligand, L)

  • Palladium(II) chloride (PdCl₂)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Sodium acetate (NaOAc) or another suitable base

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer/hotplate

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend PdCl₂ (1 mmol) in methanol (20 mL).

  • Ligand Addition: In a separate flask, dissolve the ligand (2.1 mmol, 2.1 eq.) and sodium acetate (2.1 mmol, 2.1 eq.) in methanol (15 mL).

    • Rationale: The base is required to deprotonate the carboxylic acid, facilitating its coordination to the metal center as a carboxylate.

  • Reaction: Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. A color change and/or precipitation of the complex is typically observed.

  • Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold methanol, and then a non-polar solvent like diethyl ether.

  • Drying: Dry the resulting solid complex under vacuum.

Spectroscopic Characterization of Metal Complexes

Confirming the coordination of the ligand to the metal is crucial. Spectroscopic methods are invaluable for this purpose.

TechniqueObservation on ComplexationRationale
FT-IR Disappearance of the broad O-H stretch (~3000 cm⁻¹). Shift in C=O stretch (e.g., from ~1700 cm⁻¹ to asymmetric and symmetric COO⁻ stretches around 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹).[6]Deprotonation of the carboxylic acid and coordination of the carboxylate group to the metal center changes the bond order and vibrational frequencies.
¹H NMR Broadening or shifting of pyridine and methyl proton signals. Disappearance of the acidic proton signal.The paramagnetic or diamagnetic nature of the metal center influences the electronic environment of the ligand protons, causing shifts and broadening.
UV-Vis Appearance of new absorption bands, often in the visible region.Ligand-to-metal charge transfer (LMCT) or d-d electronic transitions in the metal complex.[8]

Application in Catalysis: Palladium-Catalyzed Cross-Coupling

One of the most powerful applications for ligands of this class is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms C-C bonds.[9] The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

General Workflow for Suzuki-Miyaura Coupling

The workflow involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, and subsequent workup and analysis to isolate and quantify the product.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis reagents 1. Charge Flask: - Aryl Halide - Boronic Acid - Base (e.g., K₂CO₃) catalyst 2. Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (5-Cl-2-Me-3-PyCOOH) reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat Mixture (e.g., 80-100 °C) Monitor by TLC/GC-MS solvent->heat quench 5. Cool & Quench heat->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Dry & Purify (Column Chromatography) extract->purify analyze 8. Characterize Product purify->analyze

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Objective: To synthesize 4-methoxybiphenyl using an in-situ generated palladium catalyst with this compound as the ligand.

Materials:

  • 4-Bromoanisole (Aryl Halide)

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane/Water (e.g., 4:1 mixture), degassed

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup

Procedure:

  • Setup: To a Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).

  • Catalyst Precursor: In a small vial, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand (0.044 mmol, 4.4 mol%).

    • Scientist's Note: A ligand-to-metal ratio greater than 2:1 is often used to ensure full coordination and prevent catalyst decomposition.

  • Assembly: Add the catalyst mixture to the Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst; insufficient heating; poor quality base/reagents.Ensure proper inert atmosphere technique. Increase temperature or reaction time. Use freshly dried base and freshly degassed solvent.
Catalyst Decomposition (black precipitate) Insufficient ligand; presence of oxygen.Increase ligand-to-metal ratio (e.g., to 5:1). Improve inert atmosphere technique.
Side Product Formation (Homocoupling) Reaction conditions too harsh; incorrect stoichiometry.Lower the reaction temperature. Ensure boronic acid is not used in large excess.

References

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs . MDPI. Available at: [Link]

  • Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide . PubMed. Available at: [Link]

  • The transition metal-based coordination complex: Synthesis, spectroscopic characterization and the review of the applications . AIMS Press. Available at: [Link]

  • Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide | Request PDF . ResearchGate. Available at: [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis . ACS Publications. Available at: [Link]

  • Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation . PubMed. Available at: [Link]

  • Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type . NIH. Available at: [Link]

  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands . MDPI. Available at: [Link]

  • Reactivity of 2-pyridinecarboxylic esters with cadmium(II) halides: study of (113)Cd NMR solid state spectra and crystal structures of hexacoordinated complexes . PubMed. Available at: [Link]

  • Synthesis and spectroscopic characterisation of cobalt(II), nickel(II) and copper(II) complexes with 5-methyl-1-(2'-pyridyl)pyrazole-3-carbohydrazide . ResearchGate. Available at: [Link]

  • This compound | Chemsrc . Chemsrc.com. Available at: [Link]

  • 5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520 . PubChem. Available at: [Link]

  • 5-Chloro-6-methyl-2-pyridinecarboxylic acid | C7H6ClNO2 | CID 15094705 . PubChem. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand . Brieflands. Available at: [Link]

  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms . NIH. Available at: [Link]

  • Synthesis and spectroscopic characterization of cobalt (II), nickel (II) and copper (II) complexes with ethyl-5-methyl-1-(2/-pyridyl) pyrazole-3-carboxylate . Oriental Journal of Chemistry. Available at: [Link]

  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms . RSC Publishing. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine . ZORA (Zurich Open Repository and Archive). Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and optimized protocols for the purification of 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a key heterocyclic building block in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yields, impurity profiles of downstream compounds, and the reliability of biological data, this document outlines three primary purification strategies: recrystallization, acid-base extraction, and column chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, enabling researchers to not only execute the procedures but also to adapt and troubleshoot them effectively. The methodologies described are designed to remove common impurities, including unreacted starting materials and side-products, to achieve high purity (>98%) of the target compound.

Introduction: The Importance of Purity

This compound is a substituted nicotinic acid derivative. The presence of a carboxylic acid group, a methyl group, and a chlorine atom on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can lead to the formation of undesirable side products, complicate reaction monitoring and product isolation, and potentially introduce toxic components into the final API.

This guide is structured to provide a comprehensive understanding of the purification challenges and to offer robust solutions. We will begin with an overview of the compound's physicochemical properties, which are fundamental to designing effective purification strategies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for developing and optimizing purification protocols.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [2]
Appearance White to off-white solid[3]
Boiling Point 298 °C (predicted)[1]
Density 1.39 g/cm³ (predicted)[1]
Solubility Soluble in polar solvents such as water and alcohols. Sparingly soluble in many organic solvents.[4]
pKa The carboxylic acid group makes the compound acidic. The pyridine nitrogen can be protonated under acidic conditions.[4][5]

The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen means the compound's solubility is highly dependent on pH.[5] This property is exploited in the acid-base extraction protocol. Its solubility in polar solvents is a key consideration for choosing a suitable recrystallization solvent system.

Potential Impurities: A Synthesis-Based Perspective

The choice of purification strategy should be informed by the likely impurities present in the crude material. These impurities are typically unreacted starting materials, reagents, or by-products from the synthetic route. A common synthesis of substituted nicotinic acids involves the hydrolysis of a corresponding nitrile.[6]

Synthesis and Impurities SM 5-Chloro-2-methyl-3-cyanopyridine (Starting Material) Product This compound (Product) SM->Product NaOH, H₂O, Heat Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity3 Side-products from synthesis SM->Impurity3 Side Reactions Impurity2 Hydrolysis Intermediate (e.g., Amide) Product->Impurity2 Incomplete Hydrolysis

Caption: Potential impurities from nitrile hydrolysis.

Therefore, the purification method must be effective at separating the target carboxylic acid from the less polar nitrile starting material and the potentially more polar amide intermediate.

Purification Protocols

The following protocols are presented in order of increasing purifying power and complexity. The choice of method will depend on the initial purity of the crude material and the desired final purity.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent or solvent system at different temperatures.[7] For this compound, a mixed solvent system of ethanol and water is recommended, as it provides a desirable solubility profile—high solubility in the hot solvent and low solubility in the cold solvent.[8][9]

Principle: The crude material is dissolved in a minimum amount of a hot solvent mixture in which both the desired compound and impurities are soluble. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain in the solution (the mother liquor).

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 1:1 v/v).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the ethanol/water mixture and heat the slurry on a hotplate with stirring.

  • Achieve Saturation: Continue adding the hot solvent mixture portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Workflow start Crude Product dissolve Dissolve in minimum hot Ethanol/Water start->dissolve cool Slow Cooling to Room Temp dissolve->cool ice_bath Ice Bath (Optional) cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry product Pure Crystals dry->product

Caption: Recrystallization workflow diagram.

Protocol 2: Acid-Base Extraction

This technique takes advantage of the acidic nature of the carboxylic acid group. By manipulating the pH of an aqueous solution, the solubility of this compound can be dramatically altered, allowing for its separation from neutral or basic impurities.

Principle: The crude product is dissolved in an aqueous basic solution, converting the carboxylic acid into its highly water-soluble carboxylate salt. Neutral organic impurities can then be removed by extraction with an organic solvent. Subsequently, the aqueous layer is acidified, which protonates the carboxylate, causing the neutral, water-insoluble carboxylic acid to precipitate.

Step-by-Step Protocol:

  • Dissolution in Base: Dissolve the crude material in an aqueous solution of a suitable base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), with stirring. Use enough base to ensure all the carboxylic acid is deprotonated.

  • Extraction of Neutral/Basic Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to remove any neutral or basic impurities. Repeat the extraction 2-3 times. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH is acidic (a pH of around 3-4 is a good target).[6] The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Acid-Base Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) and Separate Layers start->add_base aqueous_layer Aqueous Layer (Contains Carboxylate Salt) add_base->aqueous_layer Desired Compound organic_layer Organic Layer (Contains Neutral/Basic Impurities) add_base->organic_layer Impurities acidify Acidify with HCl to pH ~3-4 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_wash_dry Filter, Wash with Water, and Dry precipitate->filter_wash_dry product Pure Carboxylic Acid filter_wash_dry->product

Caption: Acid-base extraction workflow.

Protocol 3: Column Chromatography

For achieving the highest purity or for separating compounds with very similar properties, column chromatography is the method of choice. Both normal-phase and reverse-phase chromatography can be employed.

Principle: The crude mixture is loaded onto a column packed with a polar stationary phase (e.g., silica gel). A less polar mobile phase is then passed through the column. Compounds will separate based on their polarity, with less polar compounds eluting first.

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to elute the more polar compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recommended Starting Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing to 1:1)
Monitoring TLC with UV visualization (254 nm)

Principle: For the highest purity, preparative HPLC is ideal.[10] The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. More polar compounds will elute first.

Step-by-Step Protocol:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase for separation.

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.

  • Injection and Separation: Inject the sample onto the preparative HPLC column and run the separation using the optimized method.

  • Fraction Collection: Collect fractions corresponding to the product peak, guided by a UV detector.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or rotary evaporation, to yield the highly pure product.

Example Analytical UPLC Conditions for a Related Compound: [11]

ParameterCondition
Column Waters UPLC HSS T3, 1.8 µm, 30 x 2.1 mm
Mobile Phase A Water + 5% MeOH + 0.05% HCOOH
Mobile Phase B Acetonitrile + 0.05% HCOOH
Gradient 10-100% B over 1.2 min
Flow Rate 0.85 mL/min
Temperature 60 °C
Detection DAD (210-500 nm)

These conditions can serve as a starting point for developing a preparative method for this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the final product. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound is a critical step in its use as a pharmaceutical intermediate. This guide has provided detailed protocols for recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the specific requirements of the research or development project. By understanding the principles behind each technique and the physicochemical properties of the target compound, scientists can effectively achieve the desired purity for their applications.

References

  • Gonçalves, L. M., & da Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Solubility of Things. (n.d.). Niacin. Retrieved from [Link]

  • Cayman Chemical. (2023). Nicotinic Acid Product Information.
  • ChemicalBook. (n.d.). 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis.
  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • ResearchGate. (n.d.). Reaction of Pyridine Bases with Carboxylic Acids in Benzene.
  • Google Patents. (n.d.). US2515593A - Production of pyridine-carboxylic acids.
  • Google Patents. (n.d.). United States Patent (19).
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Biosynth. (n.d.). 5-Chloro-2-methylpyridine-3-carboxylic acid.
  • PubChem. (n.d.). 5-Chloro-2-methylisonicotinic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 2428505 B1 - Process for producing pyridine carboxylic acids.
  • PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
  • BenchChem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Application Notes and Protocols for the Characterization of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-3-pyridinecarboxylic acid, a substituted pyridine derivative, is a molecule of significant interest in pharmaceutical and agrochemical research. Its structural features, including a pyridine ring, a carboxylic acid group, a chloro substituent, and a methyl group, contribute to its potential biological activity and make it a valuable building block in the synthesis of more complex molecules. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical aspects of drug development and scientific research.

This document provides a detailed guide to the analytical methods for the characterization of this compound. As a Senior Application Scientist, the following protocols and insights are based on established analytical principles and methods for similar compounds, providing a robust starting point for researchers. It is imperative to note that any analytical method should be validated in the user's laboratory to ensure its suitability for the intended purpose, in accordance with ICH guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for performing quantitative assays. A well-developed HPLC method can separate the main compound from its impurities, including starting materials, by-products, and degradation products.

Causality Behind Experimental Choices:

A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar compounds like our target molecule. The acidic nature of the carboxylic acid group necessitates the use of an acidic mobile phase to suppress its ionization and achieve good peak shape and retention. A C18 column is a versatile and common choice for reversed-phase chromatography, offering excellent separation capabilities for a wide range of organic molecules. UV detection is appropriate as the pyridine ring contains a chromophore that absorbs in the UV region.

Experimental Protocol: HPLC Purity and Assay

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of 0.5 mg/mL.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

3. Data Analysis:

  • For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks.
  • For assay, use a certified reference standard of this compound to prepare a calibration curve. Quantify the sample based on the peak area response.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate

Caption: Workflow for HPLC purity and assay determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile organic compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and thermal stability.

Causality Behind Experimental Choices:

Derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which can be used for structural elucidation and library matching.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization:

  • Accurately weigh approximately 1 mg of this compound into a vial.
  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Seal the vial and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

3. Data Analysis:

  • Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.
  • Analyze the fragmentation pattern to confirm the structure. Key fragments may include the molecular ion, loss of a methyl group, and fragments corresponding to the pyridine ring.[6][7][8]
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample add_reagents Add Silylating Agent & Solvent weigh->add_reagents heat Heat at 70°C add_reagents->heat inject Inject into GC-MS heat->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify Identify Peak detect->identify analyze Analyze Fragmentation identify->analyze

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Causality Behind Experimental Choices:

Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the carboxylic acid and its proton signal does not interfere with the aromatic region. Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR. The expected chemical shifts are based on the electronic effects of the substituents on the pyridine ring.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
  • Add a small amount of TMS as an internal standard.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 161024 or more (depending on concentration)
Reference TMS at 0.00 ppmTMS at 0.00 ppm

3. Data Interpretation (Expected Signals):

Signal TypeExpected Chemical Shift (ppm)MultiplicityAssignment
¹H NMR
Carboxylic acid> 12broad singlet-COOH
Aromatic H8.0 - 9.0doubletH-4 or H-6 on pyridine ring
Aromatic H8.0 - 9.0doubletH-4 or H-6 on pyridine ring
Methyl~2.5singlet-CH₃
¹³C NMR
Carbonyl165 - 175singlet-COOH
Aromatic C120 - 160singletPyridine ring carbons (C-2, C-3, C-4, C-5, C-6)
Methyl~20singlet-CH₃

Note: The exact chemical shifts and coupling constants will depend on the specific electronic environment and should be confirmed by 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis dissolve Dissolve in DMSO-d6 add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_1h Acquire 1H Spectrum transfer->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c process Process Spectra acquire_13c->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Workflow for NMR structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices:

The Attenuated Total Reflectance (ATR) technique is a simple and fast method for acquiring FTIR spectra of solid samples with minimal sample preparation. The expected absorption bands are characteristic of the carboxylic acid, aromatic ring, C-Cl, and C-H bonds present in the molecule.

Experimental Protocol: FTIR-ATR

1. Sample Preparation:

  • Place a small amount of the solid this compound directly onto the ATR crystal.
  • Ensure good contact between the sample and the crystal using the pressure clamp.

2. FTIR Spectrometer Parameters:

ParameterRecommended Setting
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

3. Data Interpretation (Expected Absorption Bands):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic acid
~3000C-H stretchAromatic and methyl C-H
1710 - 1680C=O stretchCarboxylic acid (dimer)
1600 - 1450C=C and C=N stretchPyridine ring
1450 - 1350C-H bendMethyl group
1300 - 1200C-O stretchCarboxylic acid
960 - 900O-H bend (out-of-plane, broad)Carboxylic acid (dimer)
800 - 600C-Cl stretchChloro substituent

Note: The broadness of the O-H stretch is due to hydrogen bonding in the carboxylic acid dimer.[9]

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Acquisition cluster_data Data Analysis place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum identify_peaks Identify Characteristic Peaks acquire_spectrum->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

Caption: Workflow for FTIR functional group analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Causality Behind Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, and it typically produces a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition.

Experimental Protocol: ESI-MS

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

2. Mass Spectrometer Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V (can be varied to induce fragmentation)
Source Temperature 120-150 °C
Desolvation Temp. 300-400 °C
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution

3. Data Interpretation (Expected Ions):

m/z (calculated for C₇H₆ClNO₂)Ion SpeciesDescription
171.0087[M]Molecular Ion
172.0165[M+H]⁺Protonated Molecule
170.0009[M-H]⁻Deprotonated Molecule
126.0183[M-COOH]⁺Loss of the carboxylic acid group
156.9931[M-CH₃]⁺Loss of the methyl group

Note: The presence of chlorine will result in an isotopic pattern with a peak at M+2 with approximately one-third the intensity of the M peak.[10]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Acquisition cluster_data Data Analysis prepare_solution Prepare Dilute Solution infuse Infuse into ESI Source prepare_solution->infuse ionize Ionize Sample infuse->ionize analyze Analyze Ions ionize->analyze determine_mw Determine Molecular Weight analyze->determine_mw analyze_fragments Analyze Fragmentation Pattern determine_mw->analyze_fragments

Caption: Workflow for ESI-MS analysis.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this important compound. It is crucial to remember that these protocols serve as a starting point, and method optimization and validation are essential steps to ensure the reliability and accuracy of the results for any specific application.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005.
  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2022.
  • ICH Guidelines for Analytical Method Validation Explained. AMS Bio. Available from: [Link]

  • ICH Guideline Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Verification and Revalidation of Analytical Methods for Drug Products. Scribd. Available from: [Link]

  • ICH Guideline Q2(R2) on validation of analytical procedures - Step 5. European Medicines Agency; 2023.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. Available from: [Link]

  • Detailed guidelines of Analytical method validation for related substances? ResearchGate. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available from: [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]

  • FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate. Available from: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Available from: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

Sources

Application Note: Strategic Derivatization of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Rationale

Pyridine carboxylic acid derivatives represent a class of privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs for conditions ranging from infections to cancers.[1] Their therapeutic versatility stems from the pyridine ring's electronic properties, which facilitate crucial π-π stacking and hydrogen bond interactions with biological targets, and the carboxylic acid group, which provides a key interaction point and a handle for synthetic modification.[1] This application note provides a detailed guide for the strategic derivatization of 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a heterocyclic building block with significant potential for developing novel therapeutic agents.

The primary goal of derivatization is to rapidly generate a library of structurally related analogues for biological screening. By modifying the carboxylic acid moiety, researchers can systematically explore the structure-activity relationship (SAR), enhance physicochemical properties like cell permeability and metabolic stability, and ultimately identify lead compounds with improved potency and selectivity. This document outlines robust and scalable protocols for the synthesis of ester and amide derivatives, explains the chemical principles behind the chosen methodologies, and provides a framework for library generation and subsequent screening.

Foundational Chemistry: The Versatility of the Carboxylic Acid Group

The carboxylic acid at the 3-position of the pyridine ring is the primary site for chemical modification. Its transformation into esters or amides are two of the most fundamental and impactful reactions in drug discovery.

  • Esterification: Converting the polar carboxylic acid to a less polar ester can significantly enhance a compound's ability to cross cellular membranes, thereby improving its bioavailability for intracellular targets. This modification is often employed as a prodrug strategy, where endogenous esterases can hydrolyze the ester back to the active carboxylic acid within the cell.

  • Amidation: The formation of an amide bond introduces a new vector for molecular interactions. Unlike the parent acid, the amide group can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O). This allows for the exploration of a wide chemical space by varying the amine coupling partner, introducing new functional groups, and altering the steric and electronic profile of the molecule. The amide bond is a cornerstone of peptide and protein structure, and its incorporation is a proven strategy for enhancing target affinity and specificity.[2]

The following sections detail validated protocols for these key transformations, designed for both single-compound synthesis and parallel library generation.

Derivatization Workflow & Logic

The overall strategy involves activating the carboxylic acid to facilitate nucleophilic attack by an alcohol or amine. This process creates a diverse library of compounds that can be advanced to biological screening to identify initial "hits," which are then subjected to further optimization.

G cluster_0 Synthesis Phase cluster_1 Screening & Analysis Phase Start 5-Chloro-2-methyl-3- pyridinecarboxylic Acid Activation Carboxylic Acid Activation (e.g., via Acyl Chloride or Coupling Agent) Start->Activation Esterification Protocol 1: Ester Synthesis Activation->Esterification + Alcohol (R-OH) Amidation Protocol 2 & 3: Amide Synthesis Activation->Amidation + Amine (R-NH2) Library Derivative Library (Esters & Amides) Esterification->Library Amidation->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Validated Hits & Lead Compounds SAR->Hit

Figure 1: High-level workflow for derivatization and screening.

Detailed Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All reagents are for research use only.

Protocol 1: Ester Synthesis via the Acyl Chloride Intermediate

This method is highly reliable for synthesizing esters from a wide range of alcohols. The initial conversion of the carboxylic acid to a more reactive acyl chloride drives the reaction to completion.

Step-by-Step Methodology:

  • Activation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Causality Note: Oxalyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes this transformation via the formation of the Vilsmeier reagent.

  • Esterification:

    • In a separate flask, dissolve the desired alcohol (1.2 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM.

    • Cool the alcohol solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

    • Stir the reaction at room temperature for 4-12 hours. Monitor completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude ester using flash column chromatography on silica gel.

Protocol 2: Amide Synthesis using EDC/HOBt Coupling

This is a widely used and mild method for amide bond formation, suitable for a broad range of amines and minimizing the risk of racemization for chiral substrates.[2][3]

G cluster_0 Mechanism of EDC/HOBt Mediated Amidation Acid Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC (Coupling Agent) Intermediate2 HOBt Active Ester (Less Reactive, More Stable) Intermediate1->Intermediate2 + HOBt (Suppresses Side Reactions) HOBt HOBt Product Amide Product (R-CONH-R') Intermediate2->Product + Amine Amine Amine (R'-NH2) Byproduct EDC-Urea Byproduct (Water Soluble) Product->Byproduct

Figure 2: Simplified mechanism of EDC/HOBt coupling.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM (15 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.

    • Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.

  • Reaction Execution:

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up and Purification:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute the reaction with ethyl acetate and perform the same aqueous washes. Multiple water washes may be needed to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Parallel Synthesis of an Amide Library (96-Well Plate Format)

This protocol adapts the robust chemistry of Protocol 2 for higher throughput, enabling the rapid generation of a diverse amide library for initial screening.

Materials & Equipment:

  • 96-well reaction block with sealing mat.

  • Multichannel pipette or automated liquid handler.

  • Centrifugal evaporator.

  • Stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • Stock solutions of a diverse amine library in anhydrous DMF (e.g., 0.22 M).

  • Stock solution of EDC·HCl and HOBt in anhydrous DMF (e.g., 0.24 M each).

Step-by-Step Methodology:

  • Reagent Dispensing:

    • To each well of the 96-well reaction block, dispense 200 µL of the carboxylic acid stock solution (0.04 mmol, 1.0 eq).

    • Dispense 200 µL of a unique amine stock solution into each corresponding well (0.044 mmol, 1.1 eq).

    • Dispense 200 µL of the EDC/HOBt stock solution into each well (0.048 mmol, 1.2 eq).

  • Reaction and Incubation:

    • Seal the reaction block with a chemically resistant mat.

    • Place the block on an orbital shaker and agitate at room temperature for 24-48 hours.

  • High-Throughput Work-up:

    • Quench the reactions by adding 400 µL of water to each well.

    • Extract the products by adding 800 µL of ethyl acetate to each well.

    • Seal and shake vigorously for 10 minutes. Centrifuge the block to ensure phase separation.

    • Carefully remove the upper ethyl acetate layer and transfer to a new 96-well collection plate.

    • Evaporate the solvent using a centrifugal evaporator.

  • Sample Preparation for Screening:

    • Re-dissolve the crude product library in a suitable solvent for biological screening, typically Dimethyl Sulfoxide (DMSO), to a final concentration of 10 mM.

    • A representative subset of compounds should be analyzed by LC-MS to assess the success rate and purity of the library before committing to a full screen.

Characterization and Data Summary

All purified final compounds must be characterized to confirm their identity and purity. Standard methods include:

  • LC-MS: To confirm the molecular weight of the product and assess purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

The results of a derivatization campaign can be summarized for clear comparison and to guide SAR analysis.

Table 1: Representative Data for a Synthesized Amide Library

Derivative IDAmine Reagent (R-NH₂)Structure of 'R'MW ( g/mol )Yield (%)Purity (LC-MS, %)
CMPA-001 Benzylamine-CH₂-Ph260.7285>98%
CMPA-002 Cyclohexylamine-C₆H₁₁266.7778>99%
CMPA-003 Morpholine-C₄H₈O240.6991>99%
CMPA-004 4-Fluoroaniline-C₆H₄-F264.6965>97%

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the derivatization of this compound. The detailed protocols for ester and amide synthesis are robust, scalable, and suitable for generating diverse chemical libraries. By systematically applying these methods, researchers in drug discovery can efficiently explore the chemical space around this promising scaffold, facilitating the identification of novel compounds with significant biological activity. The successful synthesis and characterization of these derivatives is a critical first step in the journey toward developing next-generation therapeutics.

References

  • Ansari, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available at: [Link]

  • Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc Product Page. Available at: [Link]

  • Google Patents. (1956). Esterification of pyridine carboxylic acids. US2758999A.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Kang, S. B., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]

  • Antunes, J., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Mahdavi, M., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 26(2), 1311-1344. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. MDPI. Available at: [Link]

  • Li, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

This compound is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs are found in a range of therapeutic agents, making a reliable and scalable synthetic route to this compound highly valuable for the pharmaceutical industry. This document provides a detailed guide for the scale-up of its synthesis, focusing on a robust and safe experimental procedure. The protocols outlined herein are designed to be adaptable for multigram to kilogram scale production, with a strong emphasis on process safety and control.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 3-amino-2-methylpyridine. The chosen synthetic route involves:

  • Diazotization and Sandmeyer Reaction: The initial step is the conversion of the amino group of 3-amino-2-methylpyridine to a chloro group via a diazotization reaction followed by a copper-catalyzed Sandmeyer reaction. This classic transformation is a reliable method for the introduction of a halide onto an aromatic ring.

  • Oxidation: The subsequent step involves the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation can be accomplished using a strong oxidizing agent such as potassium permanganate.

This synthetic approach is advantageous due to the availability of starting materials, the well-established nature of the reactions, and the potential for high yields upon optimization.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Diazotization & Sandmeyer Reaction cluster_step2 Step 2: Oxidation A 3-Amino-2-methylpyridine B Diazonium Salt Intermediate A:e->B:w 1. NaNO2, HCl 2. 0-5 °C C 5-Chloro-2-methyl-3-aminopyridine B:e->C:w CuCl, HCl D This compound C:e->D:w KMnO4, H2O, Heat

Caption: Synthetic route for this compound.

Part 1: Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-methyl-3-aminopyridine via Sandmeyer Reaction

Rationale: The Sandmeyer reaction is a well-established method for converting an aromatic amine to a halide.[1][2][3][4][5] The diazotization of the aminopyridine is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[6] The subsequent reaction with cuprous chloride provides the desired chlorinated pyridine derivative.

Materials and Equipment:

Reagent/EquipmentGradeSupplier
3-Amino-2-methylpyridine98%Commercially Available
Sodium Nitrite (NaNO2)ACS ReagentCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Copper(I) Chloride (CuCl)99%Commercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Sodium Bicarbonate (NaHCO3)ACS ReagentCommercially Available
Sodium Sulfate (Na2SO4)AnhydrousCommercially Available
Jacketed Glass Reactor10 LAppropriate Lab Supplier
Overhead Stirrer-Appropriate Lab Supplier
Thermocouple-Appropriate Lab Supplier
Addition Funnel1 LAppropriate Lab Supplier
Chiller/Cryostat-Appropriate Lab Supplier

Procedure:

  • Reactor Setup: Set up a 10 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and a 1 L addition funnel. Connect the reactor jacket to a chiller set to -5 °C.

  • Acidic Solution Preparation: Charge the reactor with 3 L of concentrated hydrochloric acid and 2 L of water. Cool the solution to 0 °C with stirring.

  • Substrate Addition: Slowly add 500 g (4.62 mol) of 3-amino-2-methylpyridine to the cold acid solution. Maintain the temperature below 10 °C during the addition. A slurry will form.

  • Diazotization: In a separate beaker, dissolve 352 g (5.10 mol) of sodium nitrite in 1 L of water. Cool this solution to 0 °C.

  • Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the reactor via the addition funnel over a period of 2-3 hours. Crucially, maintain the internal temperature of the reactor between 0 and 5 °C. The formation of the diazonium salt is exothermic.[6]

  • Preparation of Copper(I) Chloride Solution: In a separate 4 L beaker, dissolve 500 g (5.05 mol) of copper(I) chloride in 2 L of concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 20 °C. Nitrogen gas evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until nitrogen evolution ceases.

  • Work-up:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Caution: significant gas evolution will occur.

    • Extract the aqueous layer with dichloromethane (3 x 2 L).

    • Combine the organic layers and wash with brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-methyl-3-aminopyridine.

Step 2: Oxidation to this compound

Rationale: Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid. The reaction is performed in an aqueous solution, and the product is isolated by acidification.

Materials and Equipment:

Reagent/EquipmentGradeSupplier
5-Chloro-2-methyl-3-aminopyridine(From Step 1)-
Potassium Permanganate (KMnO4)ACS ReagentCommercially Available
Sodium Hydroxide (NaOH)ACS ReagentCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Jacketed Glass Reactor20 LAppropriate Lab Supplier
Overhead Stirrer-Appropriate Lab Supplier
Thermocouple-Appropriate Lab Supplier
Heating Mantle/Circulator-Appropriate Lab Supplier
Buchner Funnel and Flask-Appropriate Lab Supplier

Procedure:

  • Reactor Setup: Set up a 20 L jacketed glass reactor with an overhead stirrer, thermocouple, and a heating source.

  • Dissolution: Charge the reactor with the crude 5-chloro-2-methyl-3-aminopyridine from the previous step and 10 L of water. Add 200 g (5.0 mol) of sodium hydroxide and stir until the solid dissolves.

  • Oxidation: In a separate container, prepare a solution of 1.5 kg (9.49 mol) of potassium permanganate in 5 L of water.

  • Slow Addition of Oxidant: Slowly add the potassium permanganate solution to the reactor over 2-3 hours. The reaction is exothermic; maintain the temperature below 50 °C using the reactor jacket.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of celite. Wash the filter cake with 2 L of hot water.

    • Combine the filtrate and washings and cool to 10 °C in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.

    • The product will precipitate as a solid.

    • Collect the solid by filtration using a Buchner funnel, wash with cold water (2 x 1 L), and dry under vacuum at 60 °C to a constant weight.

Part 2: Process Safety and Hazard Analysis

Core Directive: The scale-up of any chemical process requires a thorough understanding of potential hazards and the implementation of robust safety protocols.

Hazard Identification and Mitigation
HazardAssociated Step(s)Risk AssessmentMitigation Strategies
Diazonium Salt Instability Step 1Diazonium salts can be explosive when isolated or allowed to warm uncontrollably.[6][7][8]Strict temperature control (0-5 °C) is paramount. [6] Never isolate the diazonium salt intermediate. Use in-situ. Ensure adequate cooling capacity for the scale of the reaction.
Nitrogen Gas Evolution Step 1Rapid gas evolution can lead to pressure buildup in a closed system.The reaction must be performed in an open or well-vented system. The rate of addition of the diazonium salt to the copper solution should be carefully controlled.
Corrosive Reagents Steps 1 & 2Concentrated hydrochloric acid and sodium hydroxide are highly corrosive and can cause severe burns.[9][10][11]Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9][10][11][12] Work in a well-ventilated fume hood.
Exothermic Reactions Steps 1 & 2Both the diazotization and oxidation steps are exothermic and can lead to a runaway reaction if not properly controlled.Use a jacketed reactor with a reliable cooling system. Monitor the internal temperature continuously. Add reagents slowly and portion-wise.
Potassium Permanganate Step 2Strong oxidizing agent. Contact with organic materials can cause fires.Avoid contact with combustible materials. Store and handle in a well-ventilated area.
Personal Protective Equipment (PPE)

A comprehensive PPE policy is mandatory for all personnel involved in this synthesis.

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment Goggles Chemical Splash Goggles Gloves Acid/Base Resistant Gloves Coat Flame-Resistant Lab Coat Respirator Respirator (for handling solids) Personnel Personnel Personnel->Goggles Personnel->Gloves Personnel->Coat Personnel->Respirator

Caption: Required PPE for the synthesis protocol.

Part 3: Data Presentation and Expected Results

ParameterStep 1: Sandmeyer ReactionStep 2: OxidationOverall
Starting Material 3-Amino-2-methylpyridine5-Chloro-2-methyl-3-aminopyridine-
Quantity of Starting Material 500 g (4.62 mol)Theoretical: 660 g (4.62 mol)-
Expected Yield 70-80%60-70%42-56%
Expected Product Quantity 462-528 g360-440 g360-440 g
Purity (by HPLC) >95%>98%>98%

Conclusion

The described two-step synthesis provides a scalable and reliable method for the production of this compound. Adherence to the detailed protocols, particularly the safety measures outlined for the diazotization step, is critical for a successful and safe scale-up. This application note serves as a comprehensive guide for researchers and process chemists, enabling the efficient synthesis of this important pharmaceutical intermediate.

References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (n.d.).
  • 3-Amino-2-chloro-4-methylpyridine - SAFETY DATA SHEET. (2024-03-31).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-02).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development - ACS Publications. (n.d.).
  • A75706 - • SAFETY DATA SHEET. (2025-11-06).
  • 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchGate. (2025-08-07).
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar. (2004-10-26).
  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025-01-02).
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (2020-08-28).
  • 3-Amino-6-fluoro-2-methylpyridine SDS, 28489-47-6 Safety Data Sheets - ECHEMI. (n.d.).
  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents. (n.d.).
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. (n.d.).
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents. (n.d.).
  • Diazotization safety - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2013-03-21).

Sources

The Lynchpin in Modern Agrochemicals: A Guide to 5-Chloro-2-methyl-3-pyridinecarboxylic Acid and its Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of 5-chloro-2-methyl-3-pyridinecarboxylic acid and its structural isomer, 2-chloro-5-methylpyridine, in the synthesis of cutting-edge agrochemicals. We will explore the chemical logic behind its use, provide detailed synthetic protocols, and present quantitative data to illustrate its significance as a key building block for a major class of modern insecticides.

Introduction: The Strategic Importance of the Chlorinated Pyridine Ring

The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules. The strategic placement of a chlorine atom and a methyl group, as seen in 2-chloro-5-methylpyridine, creates a versatile intermediate for the synthesis of highly effective agrochemicals. This specific substitution pattern is not arbitrary; it is the result of extensive research to optimize the biological activity, metabolic stability, and target specificity of the final product. The chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, a cornerstone of many synthetic routes, while the methyl group at the 5-position can be further functionalized, most notably through chlorination, to introduce a key linking group.

While this compound itself is a recognized chemical entity, its isomer, 2-chloro-5-methylpyridine, is a more prominent and widely utilized precursor in the large-scale synthesis of major agrochemicals. This guide will focus on the applications of 2-chloro-5-methylpyridine as a critical starting material for the neonicotinoid class of insecticides.

Application Notes: Synthesis of Neonicotinoid Insecticides

2-Chloro-5-methylpyridine is a cornerstone in the synthesis of several blockbuster neonicotinoid insecticides, including imidacloprid and acetamiprid. These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. The 2-chloro-5-methylpyridine moiety forms a crucial part of the pharmacophore responsible for this potent insecticidal activity.

The general synthetic strategy involves the following key transformations:

  • Side-Chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is chlorinated to yield 2-chloro-5-(chloromethyl)pyridine. This step introduces a highly reactive electrophilic center.

  • Nucleophilic Substitution: The resulting 2-chloro-5-(chloromethyl)pyridine is then reacted with a nucleophile, typically an amine-containing moiety, to build the final insecticidal molecule.

Quantitative Data: Purity and Specifications of 2-Chloro-5-methylpyridine

The quality of the starting material is paramount for the successful synthesis of the final agrochemical product. The following table summarizes the typical specifications for commercially available 2-chloro-5-methylpyridine.

ParameterSpecificationTest Method
Chemical Name 2-Chloro-5-methylpyridine-
CAS Number 18368-64-4-
Molecular Formula C₆H₆ClN-
Molecular Weight 127.57 g/mol -
Appearance Colorless to pale yellow liquidVisual
Purity ≥98%Gas Chromatography (GC)
Water Content ≤0.5%Karl Fischer Titration

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key transformations in the synthesis of neonicotinoid insecticides starting from 2-chloro-5-methylpyridine.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

This protocol details the radical chlorination of the methyl group of 2-chloro-5-methylpyridine.

Materials:

  • 2-Chloro-5-methylpyridine

  • Trichloroisocyanuric acid (TCCA)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a light source

  • Solvent (optional, the reaction can be run neat)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-chloro-5-methylpyridine.

  • If using a solvent, add it at this stage.

  • Initiate the reaction by either adding a catalytic amount of a chemical initiator like AIBN or by exposing the reaction mixture to a suitable light source (e.g., a UV lamp).

  • Under controlled temperature conditions (typically 80-200°C), slowly add trichloroisocyanuric acid in portions. The reaction is exothermic and should be monitored carefully.

  • Stir the reaction mixture until the starting material is consumed (monitor by GC or TLC).

  • Upon completion, cool the reaction mixture and filter to remove any solid by-products.

  • The crude 2-chloro-5-(chloromethyl)pyridine can be purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Trichloroisocyanuric acid (TCCA): TCCA is chosen as a chlorinating agent as it is a solid and easier to handle than chlorine gas, making the process safer for industrial-scale production.[1]

  • Initiator/Light Source: Radical chlorination requires an initiation step to generate chlorine radicals. This can be achieved through the thermal decomposition of a radical initiator like AIBN or through photolysis using a light source.[1]

  • Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate and selectivity. The optimal temperature range needs to be maintained to ensure efficient conversion while minimizing the formation of unwanted by-products.

Protocol 2: Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine

This protocol outlines the subsequent nucleophilic substitution reaction to form the neonicotinoid insecticide, imidacloprid.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • N-Nitro-imidazolidin-2-imine

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, dissolve N-Nitro-imidazolidin-2-imine and a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile.

  • To this mixture, add a solution of 2-chloro-5-(chloromethyl)pyridine in the same solvent dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude imidacloprid can be purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • N-Nitro-imidazolidin-2-imine: This is the specific nucleophile required to form the imidazolidine ring system of imidacloprid.

  • Base: A base is required to deprotonate the N-H group of the imidazolidine derivative, making it a more potent nucleophile to attack the electrophilic carbon of the chloromethyl group.

  • Solvent: A polar aprotic solvent like acetonitrile is chosen because it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

Synthesis of 2-Chloro-5-(chloromethyl)pyridine start 2-Chloro-5-methylpyridine product 2-Chloro-5-(chloromethyl)pyridine start->product Radical Chlorination reagents Trichloroisocyanuric acid (TCCA) Initiator (AIBN) or Light Radical Chlorination Radical Chlorination reagents->Radical Chlorination Synthesis of Imidacloprid start 2-Chloro-5-(chloromethyl)pyridine product Imidacloprid start->product Nucleophilic Substitution nucleophile N-Nitro-imidazolidin-2-imine Base (K2CO3) Nucleophilic Substitution Nucleophilic Substitution nucleophile->Nucleophilic Substitution

Caption: Synthesis of Imidacloprid via nucleophilic substitution.

Conclusion

2-Chloro-5-methylpyridine stands out as a highly versatile and economically important intermediate in the agrochemical industry. Its strategic structure allows for efficient and scalable synthetic routes to a range of potent insecticides, most notably within the neonicotinoid class. The protocols and data presented in this guide underscore the importance of understanding the underlying chemical principles and optimizing reaction conditions to achieve high yields and purity of the final active ingredients. As the demand for effective crop protection solutions continues to grow, the role of such key building blocks will remain central to innovation in agrochemical synthesis.

References

  • 2-Chloro-5-methylpyridine. Jubilant Ingrevia. [Link]

  • Picolinafen (Ref: BAS 700H). AERU - University of Hertfordshire. [Link]

  • Picolinafen | C19H12F4N2O2 | CID 3294375. PubChem - NIH. [Link]

  • Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the origin of these impurities, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the high purity of your final product.

Section 1: Overview of Synthetic Pathways and Potential Impurities

The synthesis of this compound can be approached through several routes. Each pathway, while viable, presents a unique profile of potential impurities stemming from starting materials, side reactions, or incomplete conversions. Understanding these pathways is the first step in effective troubleshooting.

The diagram below illustrates three common synthetic strategies and highlights the key stages where impurities are likely to form.

Caption: Common synthetic routes to this compound and associated impurities.

Table 1: Summary of Common Impurities
Impurity Name/ClassPotential Origin (Route)Analytical Signature (LC-MS, M+H)Rationale for Formation
2-Methyl-3-pyridinecarboxylic AcidRoute 1: Direct Chlorination138.14Unreacted starting material due to insufficient chlorinating agent, low temperature, or short reaction time.
Isomeric Monochloro-AcidsRoute 1: Direct Chlorination172.58The directing effects of the existing substituents may not provide complete regioselectivity, leading to chlorination at other positions.
Dichloro-2-methyl-3-pyridinecarboxylic AcidsRoute 1: Direct Chlorination207.02Excess chlorinating agent or harsh reaction conditions can lead to a second chlorination on the pyridine ring.
5-Chloro-2,3-dimethylpyridineRoute 2: Oxidation142.60Incomplete oxidation of the methyl group.
5-Chloro-3-methyl-2-pyridinecarboxylic AcidRoute 2: Oxidation172.58The two methyl groups are electronically similar, and the oxidant may not be perfectly selective for the 3-position methyl group.
5-Chloro-2,3-pyridinedicarboxylic AcidRoute 2: Oxidation202.56Over-oxidation where both methyl groups are converted to carboxylic acids.
5-Chloro-2-methyl-3-pyridinecarboxamideRoute 3: Nitrile Hydrolysis171.59The amide is a stable intermediate in the hydrolysis of the nitrile. Incomplete hydrolysis is common with mild conditions.[1]
5-Chloro-2-methyl-3-cyanopyridineRoute 3: Nitrile Hydrolysis153.58Unreacted starting material from an incomplete hydrolysis reaction.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.

Q1: My reaction via direct chlorination (Route 1) stalls, leaving a large amount of unreacted 2-methyl-3-pyridinecarboxylic acid. What's causing this and how can I fix it?

A1: This is a classic issue of incomplete reaction. The causality can be traced to several factors:

  • Insufficient Stoichiometry: The chlorinating agent (e.g., N-Chlorosuccinimide) may have been consumed by trace water or other reactive species, or the initial amount was simply too low.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform a preliminary stoichiometric analysis and consider using a slight excess (1.1-1.3 equivalents) of the chlorinating agent.

  • Reaction Temperature and Time: Chlorination of pyridine rings can be sluggish. Insufficient thermal energy or time will result in a poor conversion rate.

    • Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Similarly, extend the reaction time. A kinetic profile study can help determine the optimal duration.

  • Reagent Decomposition: Some chlorinating agents are not stable over long periods at elevated temperatures.

    • Solution: Consider adding the chlorinating agent portion-wise over the course of the reaction to maintain an effective concentration.

Q2: I'm observing an impurity with a mass corresponding to a dichlorinated product in my chlorination reaction. How can I minimize its formation?

A2: The formation of dichlorinated byproducts is a sign of over-reaction, which occurs when the desired monochlorinated product is reactive enough to undergo a second chlorination.

  • Causality: This is driven by an excess of the chlorinating agent and/or harsh reaction conditions (high temperature) that increase the reaction rate indiscriminately.

  • Troubleshooting Steps:

    • Control Stoichiometry: Reduce the equivalents of the chlorinating agent to be closer to 1.0. A slight under-stoichiometry (e.g., 0.95 eq) might be preferable, followed by purification to remove the unreacted starting material, which is often easier than removing the dichlorinated species.

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable conversion rate of the starting material.

    • Slow Addition: Add the chlorinating agent slowly via a syringe pump. This keeps the instantaneous concentration of the agent low, favoring the initial monochlorination over the subsequent dichlorination of the product.

Q3: My LC-MS shows an isomeric impurity with the same mass as my product after an oxidation reaction (Route 2). How can I confirm its identity and remove it?

A3: When starting from 5-Chloro-2,3-dimethylpyridine, oxidation can occur at either the 2-methyl or 3-methyl position, leading to the formation of the undesired 5-Chloro-3-methyl-2-pyridinecarboxylic acid isomer.

  • Identification:

    • NMR Spectroscopy: The key to differentiation lies in ¹H NMR. The proton environments will be distinct. For your target compound, the remaining methyl protons will have a specific chemical shift. For the isomeric impurity, the methyl protons will be in a different electronic environment (adjacent to the carboxylic acid vs. adjacent to the nitrogen), resulting in a different chemical shift. Compare your spectra to known standards or predicted spectra if available.[2]

    • Chromatography: The two isomers will likely have different retention times on a reverse-phase HPLC column due to slight differences in polarity.

  • Removal:

    • Recrystallization: This is often the most effective method. The isomers will have different solubilities in various solvent systems. A systematic screening of solvents (e.g., ethanol/water, ethyl acetate/heptane, isopropanol) is recommended to find a system where one isomer crystallizes out preferentially.

    • Preparative Chromatography: If recrystallization is ineffective, preparative HPLC or column chromatography on silica gel can be used for separation, although this may be less practical on a large scale.

Q4: I'm attempting a nitrile hydrolysis (Route 3), but my product is contaminated with the amide intermediate. How can I drive the reaction to completion?

A4: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide being a stable intermediate. Stalling at the amide stage is common.

  • Causality: This indicates that the hydrolysis conditions are not sufficiently forcing to convert the amide to the carboxylate. This could be due to low concentration of the acid/base catalyst, insufficient temperature, or inadequate reaction time.[1]

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: If using acid hydrolysis (e.g., H₂SO₄), increase the concentration. For base-mediated hydrolysis (e.g., NaOH), ensure at least 2-3 equivalents are used to both catalyze the reaction and form the carboxylate salt.

    • Elevate Temperature: Amide hydrolysis often requires higher temperatures than nitrile hydrolysis. Refluxing the reaction mixture is a common strategy. A patent for a related synthesis describes refluxing at 90°C for 18 hours to ensure complete conversion.[2]

    • Extend Reaction Time: Monitor the disappearance of the amide intermediate by TLC or LC-MS and continue heating until it is no longer detectable.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended analytical techniques for purity assessment?

For comprehensive purity analysis, a combination of techniques is essential:

  • HPLC (High-Performance Liquid Chromatography): Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid or TFA) to separate the target compound from most impurities. This is the best method for quantitative purity assessment (% area).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This couples the separation power of HPLC with the identification power of mass spectrometry, allowing you to get the mass of the main peak and any impurity peaks, which is crucial for identifying the impurities listed in Table 1.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and identifying isomeric impurities that cannot be distinguished by mass alone.

FAQ 2: What are the best general practices for purifying the final product?

The most common and effective purification method is recrystallization .

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for pyridinecarboxylic acids include water, ethanol, isopropanol, or mixtures like ethanol/water.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated carbon and filter it through celite. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize yield, then collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 3: How can I be certain I've synthesized the correct 3-carboxylic acid isomer and not the 2-carboxylic acid isomer?

Structural confirmation is critical. Beyond the methods in Q3 of the troubleshooting guide, ¹³C NMR can be very informative. The chemical shift of the carboxylic acid carbon (-COOH) will be different depending on its position on the pyridine ring. Computational predictions or comparison with literature data for related pyridinecarboxylic acids can provide a strong basis for structural assignment.[3]

Section 4: Protocol for Impurity Identification Workflow

This protocol outlines a systematic approach to identifying an unknown impurity observed during your synthesis.

G cluster_match Mass Match Found? start Unknown Peak Observed in HPLC lcms 1. Run LC-MS Analysis start->lcms get_mass Determine Molecular Weight of the Impurity lcms->get_mass compare_mass 2. Compare Mass to Potential Impurities (Table 1) get_mass->compare_mass match_yes Yes compare_mass->match_yes match_no No compare_mass->match_no remediate 4. Implement Corrective Action (See Troubleshooting Guide) match_yes->remediate Likely identity known nmr 3. Isolate Impurity (Prep-HPLC) & Run NMR Analysis match_no->nmr Unknown structure structure Confirm Structure (e.g., Isomer) or Elucidate New Structure nmr->structure structure->remediate end Purity Confirmed remediate->end

Caption: A systematic workflow for the identification and remediation of unknown impurities.

References

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
  • Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives.
  • Pyridinecarboxylic acid. Wikipedia.[Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Preparation method of high-purity 5-methyl-nicotinic acid.

Sources

Technical Support Center: Purification of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-methyl-3-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this versatile compound.[1] This resource aims to deliver expert insights and practical, field-proven protocols to overcome common challenges encountered during its purification from reaction byproducts.

Purification Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the purification of this compound.

Caption: A general decision-making workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound can result in several byproducts depending on the synthetic route. Common impurities may include unreacted starting materials, over-oxidized products such as pyridine dicarboxylic acids, or regioisomers formed during substitution reactions.[2][3] For instance, if the synthesis involves the oxidation of a methyl group, incomplete oxidation can leave starting material, while excessive oxidation might lead to the formation of other carboxylic acids.[4]

Q2: My final product has a persistent yellow or brown color. How can I remove it?

A2: Colored impurities are often highly conjugated organic molecules. A common and effective method to remove them is by treating a solution of your crude product with activated carbon. The activated carbon adsorbs these colored impurities, which can then be removed by hot filtration.[5] This is typically performed during a recrystallization procedure.

Q3: I am experiencing low yield after recrystallization. What are the likely causes and solutions?

A3: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • The product having significant solubility in the chosen solvent at low temperatures: If your product is still quite soluble even at 0-5°C, you may need to screen for a different solvent system where the solubility difference between hot and cold is more pronounced.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective purification method, especially for complex mixtures of byproducts.[2][6] Due to the acidic nature of the target compound, it is advisable to use a mobile phase containing a small amount of a modifier like acetic acid or formic acid to prevent streaking on the silica gel. A typical eluent system could be a gradient of ethyl acetate in hexanes with 0.5-1% acetic acid.

Troubleshooting Guides

Issue 1: Incomplete Removal of Starting Materials

Symptom: NMR or LC-MS analysis of the purified product shows the presence of the starting material (e.g., 5-chloro-2,3-dimethylpyridine).

Cause: The starting material and the product may have similar polarities, making separation by simple recrystallization challenging.

Solution: Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid group to separate it from non-acidic starting materials.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move to the aqueous layer as its carboxylate salt, while the less acidic or neutral starting material will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Washing: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining traces of the starting material.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid, such as 1M HCl, until the pH is acidic (pH ~2-3). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Issue 2: Presence of Isomeric Byproducts

Symptom: The final product shows multiple spots on TLC with similar Rf values, or the NMR spectrum displays extra peaks in the aromatic region, suggesting the presence of isomers.

Cause: Isomers often have very similar physical properties, making them difficult to separate by standard techniques.

Solution: Preparative High-Performance Liquid Chromatography (HPLC)

For challenging separations of isomers, preparative HPLC can provide the necessary resolution.[7]

Step-by-Step Protocol:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the desired product from the isomeric impurities. A C18 reversed-phase column is a good starting point. The mobile phase will likely be a mixture of an organic solvent (e.g., acetonitrile or methanol) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

  • Scaling Up: Once a suitable analytical method is established, scale it up to a preparative HPLC system with a larger column of the same stationary phase.

  • Fraction Collection: Inject the crude product solution and collect fractions as they elute from the column.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Symptom: After one or two recrystallization attempts, the purity of the product does not significantly improve.

Cause: The chosen solvent system may not be optimal for selectively crystallizing the desired compound while leaving impurities in the solution.

Solution: Systematic Solvent Screening for Recrystallization

A systematic approach to finding the best solvent or solvent mixture is crucial.

Step-by-Step Protocol:

  • Solubility Testing: Test the solubility of small amounts of the crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and at their boiling points.

  • Ideal Solvent Characteristics: An ideal single solvent will dissolve the compound when hot but not when cold.

  • Solvent Pair System: If a suitable single solvent is not found, try a binary solvent system. Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble. Then, add a hot "anti-solvent" (in which the product is poorly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Purity Assessment: After each recrystallization trial with a new solvent system, analyze the purity of the resulting crystals to determine the most effective system.

Table 1: Solvent Properties for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds.
Ethanol784.3Often used in combination with water.
Isopropanol823.9A common alternative to ethanol.
Acetone565.1Can be too volatile for some applications.
Ethyl Acetate774.4A moderately polar solvent.
Toluene1112.4Good for less polar compounds.
Hexanes690.1A non-polar solvent, often used as an anti-solvent.

Advanced Purification Technique: Sublimation

For thermally stable compounds like many pyridine carboxylic acids, sublimation can be a highly effective purification method, particularly for removing non-volatile impurities.[5]

Principle: The crude solid is heated under vacuum, causing the desired compound to transition directly from a solid to a gas. The gas then condenses on a cold surface as a pure solid, leaving non-volatile impurities behind.

General Procedure:

  • Place the crude this compound in a sublimation apparatus.

  • Apply a high vacuum.

  • Gently heat the apparatus. The temperature should be high enough for sublimation to occur but below the compound's melting and decomposition points.

  • The purified compound will collect on the cold finger or the cooler upper parts of the apparatus.

  • After cooling, carefully collect the purified crystals.

References

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents.
  • Google Patents.
  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid. [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic intermediate. This compound is a key building block in the development of pharmaceuticals and agrochemicals, but its synthesis is often fraught with challenges ranging from poor regioselectivity to difficult purifications.[1]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: I am experiencing low yields during the oxidation of the 2-methyl group to the carboxylic acid. What are the common causes and solutions?

A1: Low yields in the oxidation of a methylpyridine to its corresponding carboxylic acid are a frequent challenge. The pyridine ring can be sensitive to harsh oxidation conditions, leading to degradation or side reactions. The primary causes and troubleshooting steps are outlined below.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Harsh Oxidant Strong oxidants like potassium permanganate (KMnO₄) under aggressive temperature or pH conditions can lead to ring-opening or over-oxidation.Switch to a milder or more selective oxidant. Potassium dichromate (K₂Cr₂O₇) in acidic medium is a common choice.[2] Consider using a catalytic system, such as sodium tungstate with a phase transfer catalyst, which can offer better control.[2]
Incomplete Reaction The reaction may not be going to completion due to insufficient reaction time, low temperature, or poor mixing, especially in heterogeneous mixtures.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material persists, consider extending the reaction time or moderately increasing the temperature (e.g., from 70°C to 90°C). Ensure vigorous stirring to maximize interfacial contact.
Product Degradation The desired carboxylic acid product can be susceptible to decarboxylation or other degradation pathways under prolonged exposure to high heat and strong acid/base.[3]Work up the reaction as soon as it reaches completion. Avoid excessive heating during solvent removal. Purification via acid-base extraction should be performed promptly and at reduced temperatures if possible.
Poor Solubility of Starting Material The starting material, 5-chloro-2-methylpyridine, may have limited solubility in the reaction medium, leading to a slow and incomplete reaction.Employ a co-solvent system or a phase transfer catalyst (e.g., crown ethers) to improve the solubility of the organic substrate in the aqueous oxidant phase.[2]
Q2: My chlorination reaction on the pyridine ring is not selective, resulting in a mixture of isomers and over-chlorinated products. How can I improve regioselectivity?

A2: Achieving selective chlorination on a substituted pyridine ring is a significant hurdle. The electronic nature and position of existing substituents (the methyl group and the carboxylic acid/ester) direct the electrophilic substitution, but controlling the reaction to yield a single isomer can be difficult.

Expert Insights on Selectivity:

  • Directing Effects: The electron-donating methyl group and the electron-withdrawing carboxylic acid group have opposing directing effects. The final substitution pattern depends heavily on the reaction conditions and the specific chlorinating agent used.

  • Reaction Control: Over-chlorination is a common side reaction, especially when using powerful chlorinating agents like elemental chlorine.[4] The reaction can produce dichlorinated or even trichlorinated species, which are often difficult to separate from the desired product.

Troubleshooting Strategies:

  • Choice of Chlorinating Agent: Avoid highly reactive agents like Cl₂ gas if possible. Consider using N-Chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), which often provide better control and milder reaction conditions.[5]

  • Solvent and Temperature Control: The choice of solvent can significantly influence selectivity. Non-polar solvents may favor certain isomers. Running the reaction at a lower temperature (e.g., 0°C or below) can help minimize over-chlorination and improve selectivity by favoring the kinetically controlled product.

  • Protecting Groups: If direct chlorination is unmanageable, consider a synthetic strategy that introduces the chlorine atom before forming the carboxylic acid. For example, starting with a pre-chlorinated pyridine derivative can circumvent selectivity issues entirely.

  • Radical vs. Electrophilic Chlorination: Be mindful of the reaction mechanism. Side-chain chlorination of the methyl group can occur via a radical pathway, especially in the presence of UV light or a radical initiator like AIBN.[5] To favor ring chlorination, ensure the reaction is run in the dark and without radical initiators.

Q3: I am synthesizing the target acid from its corresponding nitrile (5-Chloro-2-methyl-3-pyridinecarbonitrile), but the hydrolysis is either incomplete or leads to amide formation. How can I drive the reaction to the carboxylic acid?

A3: The hydrolysis of a pyridinecarbonitrile is a robust method, but it can stall at the intermediate amide stage or fail to proceed if conditions are not optimal.

Workflow for Optimizing Nitrile Hydrolysis:

G start Problem: Incomplete Nitrile Hydrolysis check_conditions Review Reaction Conditions (Temp, Time, Reagent Conc.) start->check_conditions incomplete Is the reaction incomplete (Starting material remains)? check_conditions->incomplete amide Is the primary product the intermediate amide? check_conditions->amide increase_severity Solution: Increase Severity - Extend reaction time (e.g., 18h)[6] - Increase temperature (reflux)[6] - Increase NaOH concentration (e.g., 5.0N)[6] incomplete->increase_severity Yes end Achieve Complete Conversion to Carboxylic Acid incomplete->end No acid_hydrolysis Solution: Switch to Acid Hydrolysis - Use strong acid (e.g., conc. H₂SO₄ or HCl) - Heat to reflux amide->acid_hydrolysis Yes amide->end No increase_severity->end acid_hydrolysis->end

Detailed Protocol Insights:

  • Basic Hydrolysis: A common method involves refluxing the nitrile with a strong base like sodium hydroxide (e.g., 5.0N NaOH in ethanol/water).[6] This two-step process first forms the amide, which is then hydrolyzed to the carboxylate salt. The reaction often requires prolonged heating (12-24 hours) to ensure complete conversion.

  • Acidic Hydrolysis: Alternatively, strong acidic conditions (e.g., concentrated H₂SO₄ or HCl) can be used. This method directly converts the nitrile to the carboxylic acid. However, care must be taken as some pyridine derivatives can be unstable in strong, hot acid.

  • Work-up Procedure: After basic hydrolysis, the reaction mixture will contain the sodium salt of the carboxylic acid. Careful acidification (e.g., with 5N HCl) to a specific pH (typically around 4) is required to precipitate the free carboxylic acid.[6] It is crucial to check the pH of the aqueous layer after filtration, as more product may precipitate upon further acidification.

Q4: Purification of the final product is challenging due to persistent impurities. What are the most effective purification strategies?

A4: Pyridine carboxylic acids can be tricky to purify due to their amphoteric nature and potential for forming tenacious impurities. A multi-step purification strategy is often necessary.

Recommended Purification Techniques:

Technique Application & Rationale Expert Tip
Acid-Base Extraction This is the most powerful technique for separating the acidic product from neutral or basic impurities. The crude product is dissolved in a base (e.g., NaHCO₃ solution), washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then the aqueous layer is re-acidified to precipitate the pure product.Perform the washes thoroughly. Sometimes, multiple extractions are needed. Chilling the aqueous layer before the final acidification can improve the yield of the precipitated product.
Recrystallization Highly effective for removing minor impurities if a suitable solvent system can be found. The product's polarity suggests solvents like ethanol, water, or mixtures thereof.If the product oils out, try using a solvent/anti-solvent system. For example, dissolve the product in a minimal amount of hot ethanol and slowly add water until turbidity is observed, then allow it to cool slowly.
Column Chromatography Useful but can be problematic. The basic nitrogen of the pyridine ring can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[7]To mitigate tailing, add a small amount of a competitive base like triethylamine (0.1-1%) or an acid like acetic acid to the eluent. This neutralizes the active sites on the silica. Using neutral alumina as the stationary phase is another alternative.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound? A1: The choice of starting material dictates the overall synthetic strategy. Common precursors include:

  • 3,5-Lutidine (3,5-Dimethylpyridine): Requires sequential oxidation of one methyl group and selective chlorination of the ring. This route can be challenging regarding selectivity.

  • 2-Methyl-3-pyridinecarbonitrile: A practical precursor where the synthesis involves chlorination followed by hydrolysis of the nitrile.

  • 5-Chloro-2-methylpyridine: This is an ideal starting material if commercially available, as it only requires the oxidation of the 2-methyl group.

Q2: How can I reliably confirm the identity and purity of my final product? A2: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. For the target compound, you should expect to see a singlet for the methyl group (around 2.7 ppm), two distinct aromatic protons on the pyridine ring, and the absence of the carboxylic acid proton in solvents like D₂O, or a broad singlet at high delta values (>10 ppm) in solvents like DMSO-d₆ or CDCl₃.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) is typically used, and you should look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated mass.[6]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Using a C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid or TFA) will give a sharp peak for the pure compound. Purity is determined by the area percentage of the main peak.

  • Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.

Q3: What are the key safety precautions when handling the reagents for this synthesis? A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Chlorinating Agents (NCS, TCCA, Cl₂): Are strong oxidizers and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Strong Acids and Bases (H₂SO₄, HCl, NaOH): Are highly corrosive. Use with extreme care, and always add acid to water, never the other way around. Ensure an eyewash station and safety shower are accessible.

  • Organic Solvents: Many are flammable and/or toxic. Avoid open flames and work in a fume hood.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative examples based on related syntheses and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Hydrolysis of a Nitrile Precursor

(Adapted from the synthesis of 5-chloro-3-methylpicolinic acid)[6]

  • Reaction Setup: To a solution of 5-chloro-2-methyl-3-pyridinecarbonitrile (1.0 eq) in ethanol (EtOH, 4 mL/g), add a 5.0N aqueous solution of sodium hydroxide (NaOH, 3.5 eq).

  • Heating: Heat the resulting mixture to reflux (approx. 90°C) and maintain for 18 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Cooling & Concentration: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with water. Slowly add 5N hydrochloric acid (HCl) dropwise while stirring vigorously until the pH of the solution reaches 4.

  • Isolation: A solid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Work-up: Wash the filtered solid with a small amount of cold water. To maximize yield, extract the acidic filtrate with ethyl acetate (2x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover any dissolved product.

  • Drying: Combine all solid product and dry in a vacuum oven at 40°C for 12 hours to yield the final this compound.

Protocol 2: General Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3x). The acidic product will move into the aqueous basic layer, leaving neutral impurities in the organic layer.

  • Separation: Combine the aqueous layers. Optional: Wash the combined aqueous layer once more with the organic solvent to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add 5N HCl with stirring until the pH is acidic (pH ~3-4), which will cause the pure product to precipitate.

  • Filtration & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Section 4: Visual Workflows

General Synthetic Pathways Decision Diagram

This diagram illustrates the strategic decisions involved in planning the synthesis based on available starting materials.

G

References

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (2021). Google Patents.
  • Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. (2021). Google Patents.
  • Method of side-chain chlorination of 2-chloro-methylpyridine. (1993). Google Patents.
  • Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives. (1991). Google Patents.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2011). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). CrystEngComm. Retrieved December 12, 2023, from [Link]

  • The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. (2017). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. (1971). The Journal of Organic Chemistry. Retrieved December 12, 2023, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). PubMed Central. Retrieved December 12, 2023, from [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (2013). VTechWorks. Retrieved December 12, 2023, from [Link]

  • 5-Chloro-3-nitropyridine-2-carbonitrile. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid. (2017). Google Patents.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2013). ResearchGate. Retrieved December 12, 2023, from [Link]

  • 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014). Google Patents.

Sources

Technical Support Center: Synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-3-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common hurdles in this synthetic process.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while achievable through several routes, is often accompanied by challenges related to side reactions and purification. This guide will delve into the common pitfalls and provide practical solutions to help you achieve a high yield and purity of your target compound.

Common Synthetic Pathways and Potential Side Reactions

Two primary synthetic routes are commonly employed for the preparation of this compound:

  • Oxidation of 5-Chloro-2,3-lutidine: This involves the selective oxidation of the methyl group at the 3-position.

  • Hydrolysis of 5-Chloro-2-methyl-3-cyanopyridine: This route involves the conversion of a nitrile group to a carboxylic acid.

Each pathway presents a unique set of potential side reactions that can impact the quality and yield of the final product. The following sections will address these issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Issues Related to the Oxidation of 5-Chloro-2,3-lutidine

Question 1: My final product is contaminated with a significant amount of a dicarboxylic acid impurity. What is happening and how can I prevent it?

Answer:

Root Cause: The formation of a dicarboxylic acid, specifically 5-chloro-2,3-pyridinedicarboxylic acid, is a common side reaction when using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). These reagents can oxidize both methyl groups of the starting material, 5-chloro-2,3-lutidine, particularly under harsh conditions (e.g., high temperature, prolonged reaction time, or excess oxidant).

Troubleshooting and Prevention:

  • Choice of Oxidizing Agent: Consider using a milder oxidizing agent that exhibits greater selectivity for the methyl group at the 3-position. While strong oxidants can be effective, they often lack selectivity. Nitric acid has been used for the oxidation of similar substrates and may offer better control.

  • Control of Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess, but avoid a large excess which will promote over-oxidation.

    • Temperature: Maintain a controlled and moderate reaction temperature. High temperatures accelerate the rate of oxidation of both methyl groups.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Purification Strategy: If the dicarboxylic acid is formed, it can often be separated from the desired monocarboxylic acid by exploiting differences in their solubility and pKa values.

    • pH Adjustment: Carefully adjusting the pH of the aqueous solution during workup can lead to the selective precipitation of either the dicarboxylic acid or the desired product. A patent for the synthesis of 5-methyl-nicotinic acid suggests that the byproduct 3,5-pyridinedicarboxylic acid can be filtered off at a low pH (0.3-0.6) before adjusting the pH to 2.5-3.2 to precipitate the desired product[1].

dot

Caption: Over-oxidation of 5-Chloro-2,3-lutidine.

Section 2: Issues Related to the Hydrolysis of 5-Chloro-2-methyl-3-cyanopyridine

Question 2: My product contains an impurity that I suspect is the corresponding amide. How can I ensure complete hydrolysis?

Answer:

Root Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate (5-chloro-2-methyl-3-pyridinecarboxamide). Incomplete hydrolysis, due to insufficient reaction time, inadequate temperature, or non-optimal pH, will result in the presence of this amide in your final product.

Troubleshooting and Prevention:

  • Reaction Conditions:

    • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion. For a similar compound, 5-chloro-3-methyl-pyridine-2-carboxylic acid, the hydrolysis of the nitrile was performed by refluxing in ethanol with 5.0N NaOH for 18 hours[2].

    • Choice of Base/Acid: Both acidic and basic conditions can be used for nitrile hydrolysis. For base-catalyzed hydrolysis, a strong base like sodium hydroxide or potassium hydroxide is typically used. For acid-catalyzed hydrolysis, strong acids like sulfuric acid or hydrochloric acid are employed. The choice may depend on the stability of your starting material and product under these conditions.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of both the starting nitrile and the intermediate amide. The reaction should only be considered complete when the amide is no longer detectable.

  • Purification: If the amide impurity is present, it can often be removed by recrystallization. The difference in acidity between the carboxylic acid and the amide can also be exploited. The carboxylic acid will be soluble in a basic aqueous solution, while the less acidic amide may be less soluble and could potentially be removed by filtration.

dot

Caption: Hydrolysis of 5-Chloro-2-methyl-3-cyanopyridine.

Question 3: I am observing gas evolution and a loss of my desired product during the hydrolysis reaction, especially at higher temperatures. What is the cause?

Answer:

Root Cause: This is likely due to the decarboxylation of the product, this compound. Pyridinecarboxylic acids can undergo decarboxylation (loss of CO₂) under harsh conditions, particularly when the carboxylic acid group is at the 2- or 4-position. While the carboxylic acid group in your target molecule is at the 3-position, which is generally more stable, decarboxylation can still occur at elevated temperatures, especially if there are catalytic impurities present. A patent on the hydrolysis of cyanopyridines notes that for the synthesis of carboxylic acids from 2-cyanopyridines, temperatures above 135°C should be avoided to prevent decarboxylation[3].

Troubleshooting and Prevention:

  • Temperature Control: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

  • pH Control: While strong acids or bases are needed for hydrolysis, extreme pH values combined with high temperatures can promote decarboxylation. A more controlled addition of the acid or base might be beneficial.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that might contribute to product degradation.

Section 3: General Issues of Isomeric Impurities

Question 4: My product appears to be a mixture of isomers. How can this happen and how do I purify my desired product?

Answer:

Root Cause: The formation of isomeric impurities most likely stems from a lack of regioselectivity in a chlorination step earlier in the synthesis. If the starting material is 2-methyl-3-pyridinecarboxylic acid or a precursor like 2,3-lutidine, direct chlorination can lead to the introduction of the chlorine atom at different positions on the pyridine ring.

Troubleshooting and Prevention:

  • Synthetic Strategy: The most effective way to avoid isomeric impurities is to design a synthetic route where the regioselectivity is controlled. This might involve:

    • Starting with a precursor that already has the desired substitution pattern.

    • Using a directing group to guide the chlorination to the desired position, which is then removed in a subsequent step.

  • Purification of Isomers: Separating regioisomers can be challenging due to their similar physical properties.

    • Recrystallization: Fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system.

    • Chromatography: Column chromatography (e.g., silica gel or reverse-phase) is often the most effective method for separating isomers. A patent describing the purification of a related compound, 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid, utilized reverse-phase chromatography[4].

Parameter Recrystallization Column Chromatography
Principle Difference in solubilityDifference in polarity/adsorption
Scalability Generally good for large quantitiesCan be challenging for very large scale
Solvent Usage Can be highCan be high
Effectiveness Variable, depends on isomersGenerally high

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 5-Chloro-2-methylnicotinate

This protocol is adapted from a procedure for a similar compound, 2-chloro-5-methylnicotinic acid, and can be used as a starting point for the final hydrolysis step if your synthesis proceeds through the methyl ester[5].

Materials:

  • Methyl 5-chloro-2-methylnicotinate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ice

Procedure:

  • Dissolve methyl 5-chloro-2-methylnicotinate in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare an aqueous solution of sodium hydroxide.

  • Cool the solution of the ester in an ice bath.

  • Slowly add the sodium hydroxide solution to the stirred, cooled ester solution, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

References

  • PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. [Link]

  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 2-Chloro-5-methylnicotinic acid. [Link]

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

  • PubChem. 5-Chloro-2-methylisonicotinic acid. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • PubMed. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]

  • Google Patents. TW202120479A - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. CN102245578B - Process for manufacturing 5-chloromethyl-2,3-pyridine dicarboxylic acid anhydrides.

Sources

stability issues of 5-Chloro-2-methyl-3-pyridinecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Chloro-2-methyl-3-pyridinecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. As Senior Application Scientists, we have synthesized data from published literature and our expertise in chemical stability to create this comprehensive resource.

I. Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of this compound under various experimental conditions.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to decarboxylation at elevated temperatures and in certain pH ranges. Additionally, as with many pyridine derivatives, photodegradation and oxidation are potential degradation pathways that should be considered during handling, storage, and in formulation development. The presence of a chlorine substituent may also influence its reactivity and degradation profile.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH. Pyridinecarboxylic acids can undergo decarboxylation, and the rate of this reaction is pH-dependent. Studies on related pyridinecarboxylic acids suggest that the zwitterionic form, which exists near the isoelectric point, can be susceptible to decarboxylation. Both highly acidic and alkaline conditions can also promote degradation, potentially through hydrolysis of the chloro group or by catalyzing other reactions. It is crucial to determine the optimal pH range for your specific application to ensure the stability of the compound.

Q3: Is this compound sensitive to light?

Q4: What is the expected thermal stability of this compound?

A4: Solid this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, particularly in solution, thermal degradation is a significant concern. The primary thermal degradation pathway is likely to be decarboxylation, leading to the formation of 5-chloro-2-methylpyridine. The rate of decarboxylation is expected to increase with temperature. For pyridinecarboxylic acids, decarboxylation can be accelerated by both electron-withdrawing and electron-releasing substituents on the pyridine ring.

Q5: How should I store this compound to ensure its long-term stability?

A5: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The solid material should be kept in a tightly sealed container to protect it from moisture and light. For solutions, it is recommended to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be stored at low temperatures (2-8 °C), protected from light, and in a buffer system where the compound exhibits maximum stability. The optimal pH for storage should be determined experimentally.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound due to improper storage or handling (exposure to light, heat, or extreme pH).Review storage conditions and sample preparation procedures. Ensure the compound and its solutions are protected from light and stored at the recommended temperature. Prepare fresh solutions for analysis. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Loss of assay value or potency over time. Chemical instability of the compound in the chosen solvent or formulation.Investigate the stability of the compound in your specific matrix. This may involve a time-course study at different storage conditions. Consider reformulating with stabilizing excipients or adjusting the pH to a more favorable range.
Inconsistent experimental results. Variability in the purity of the starting material due to degradation.Re-evaluate the purity of your stock of this compound using a validated analytical method. If degradation is suspected, purify the material before use.
Color change in the solid or solution. Formation of colored degradation products, possibly due to oxidation or photodegradation.Avoid exposure to air and light. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications. Store solutions in amber vials.

III. Experimental Protocols & Methodologies

A. Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2][3]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and ACN or MeOH) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

      • Keep one set of vials at room temperature and another at 60°C for a defined period (e.g., 24, 48, 72 hours).

      • At each time point, withdraw an aliquot, neutralize with an appropriate amount of NaOH, and dilute to the working concentration for HPLC analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

      • Follow the same temperature and time point procedure as for acid hydrolysis.

      • Neutralize the aliquots with HCl before dilution and analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

      • Keep the vials at room temperature for a defined period, protected from light.

      • Withdraw aliquots at specified time points, dilute, and analyze.

    • Thermal Degradation (in solution):

      • Heat a solution of the compound at a high temperature (e.g., 80°C) for a defined period.

      • Analyze samples at different time points.

    • Thermal Degradation (solid state):

      • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 105°C) for a defined period.

      • Dissolve the stressed solid in the initial solvent and analyze.

    • Photodegradation:

      • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

      • A control sample should be kept in the dark under the same conditions.

      • Analyze the exposed and control samples.

  • Analysis: Analyze all samples by a suitable HPLC method (see section B for method development guidance). The method should be able to separate the parent compound from all major degradation products.

B. Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of quantifying this compound in the presence of its degradation products.[4][5][6]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is protonated.

    • Analyze the stressed samples from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks.

    • Ensure the peak shape of the parent compound is symmetrical.

    • Use a PDA detector to check for peak purity of the parent compound in the presence of its degradants.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

IV. Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are plausible.

A. Decarboxylation:

Under thermal stress, the primary degradation is likely to be decarboxylation, leading to the formation of 5-chloro-2-methylpyridine.

Caption: Potential thermal degradation via decarboxylation.

B. Hydrolysis:

Under strong acidic or basic conditions, hydrolysis of the chloro group to a hydroxyl group may occur, forming 5-hydroxy-2-methyl-3-pyridinecarboxylic acid.

Caption: Potential hydrolytic degradation pathway.

C. Oxidation:

Oxidative conditions could lead to the oxidation of the methyl group to a carboxylic acid, forming 5-chloro-3-pyridinecarboxylic acid-2-carboxylic acid, or hydroxylation of the pyridine ring.

Caption: Potential oxidative degradation pathway.

V. Summary of Stability Profile

The following table summarizes the expected stability of this compound under different conditions, based on its chemical structure and data from related compounds.

Condition Expected Stability Potential Degradation Products
Acidic (pH < 3) Potentially unstable, especially at elevated temperatures.Decarboxylation product, hydrolyzed product.
Neutral (pH 6-8) Generally more stable, but temperature and light sensitivity should be considered.Minor degradation products.
Alkaline (pH > 9) Potentially unstable, especially at elevated temperatures.Decarboxylation product, hydrolyzed product.
Elevated Temperature Likely to be unstable, particularly in solution.Decarboxylation product is the most likely.
Light (UV/Visible) Potentially unstable.Complex mixture of photodegradation products.
Oxidizing Agents Potentially unstable.Oxidized methyl group, ring hydroxylation products.

VI. References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.

  • Dunn, G. E., & Thimm, H. F. (1975). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 53(11), 1557-1564.

  • Dunn, G. E., & Lee, G. K. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 49(10), 1657-1663.

  • Moser, R. J., & Brown, E. V. (1973). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 38(13), 2227-2230.

  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.

  • The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). (2004). PubMed.

  • Separation Science. (2025). Analytical Techniques In Stability Testing.

  • Sigma-Aldrich. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid.

  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

  • CymitQuimica. (n.d.). CAS 1092286-30-0: this compound.

  • Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (1999). PubMed.

  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in biochemical sciences, 25(6), 261-265.

  • Photodegradation of haloacetic acids in water. (2002). PubMed.

  • Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. (2025). PubMed.

  • Wikipedia. (n.d.). Nicotinic acid.

  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2011). ResearchGate.

  • Wikipedia. (n.d.). Pyridinecarboxylic acid.

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024). PubMed.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (2001). PubMed.

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • MedCrave. (2016). Forced Degradation Studies.

  • Suggested acid and alkaline induced degradation pathway of CPM. (n.d.). ResearchGate.

  • Sigma-Aldrich. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid.

  • Pathways of chemical degradation of polypeptide antibiotic bacitracin. (2005). PubMed.

  • Photocatalytic Degradation of a Cyanuric Acid, a Recalcitrant Species. (n.d.). ResearchGate.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs targeting a wide array of diseases, including infections, inflammation, and cancer.[1] The strategic modification of this "privileged structure" continues to yield novel candidates with significant therapeutic potential.[2] This guide provides a comparative analysis of the biological activities of derivatives of 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a specific scaffold noted for its unique electronic and structural properties. We will delve into the anticancer, antimicrobial, and anti-inflammatory activities of these compounds, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of pyridine carboxylic acid have shown considerable promise as anticancer agents. The introduction of various substituents to the core ring structure can significantly influence their potency and selectivity against different cancer cell lines.

One area of interest is the development of metal complexes with pyridine carboxylic acid ligands. These complexes have demonstrated a range of activities, with the central metal ion playing a crucial role in their biological effects.[3][4] For instance, zinc complexes of 2,3-pyridinedicarboxylic acid have shown promising activity against human tumor cell lines like SMMC-7721, with IC50 values indicating low to medium efficacy.[3][4] The coordination of metal ions with organic ligands like pyridine carboxylic acids can potentially reduce the adverse effects of the metals themselves, making these complexes an attractive option for further development.[3][4]

Structure-activity relationship (SAR) studies on other pyridine derivatives, such as pyridine-ureas, have highlighted the importance of substituent placement. For example, in a series of pyridine-urea compounds tested against the MCF-7 breast cancer cell line, a 3-CF3 substitution on the phenylurea moiety resulted in a significantly lower IC50 value (0.11 µM after 72h) compared to unsubstituted or para-substituted analogs.[2] This underscores the critical role that electronic properties and substituent positioning play in determining anticancer efficacy.[2]

Comparative Anticancer Activity Data

Compound/Derivative ClassCancer Cell LineReported Activity (IC50)Reference
Zinc complex of 2,3-pyridinedicarboxylic acidSMMC-772121.80 µM[3][4]
Pyridine-urea with 3-CF3 substitutionMCF-70.11 µM (72h)[2]
Pyridine-urea with 4-Cl substitutionMCF-71.52 µM (72h)[2]
Unsubstituted Pyridine-ureaMCF-72.11 µM (72h)[2]
Antimicrobial and Anti-inflammatory Landscape

Beyond their anticancer potential, derivatives of this compound and related structures exhibit significant antimicrobial and anti-inflammatory properties. The pyridine nucleus is a key component in many compounds with antibacterial, antifungal, and antiviral activities.[5]

Antimicrobial Insights

The antimicrobial efficacy of pyridine derivatives is often enhanced by the presence of other heterocyclic moieties.[5][6] For example, a study on 5-chloro-2-(cyanoacetamido)pyridines used as precursors for various heterocyclic hybrids revealed potent antibacterial activity.[7] One derivative, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, demonstrated 100% inhibition against Staphylococcus aureus and 92.3% against Escherichia coli, comparable to the standard drug ampicillin.[7] This highlights the synergistic effect of combining the chloropyridine scaffold with other bioactive heterocycles.[7]

Anti-inflammatory Potential

Pyridine-containing compounds have also been investigated for their anti-inflammatory effects.[6] The mechanism often involves the inhibition of inflammatory mediators. For instance, new pyridine derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, showing promising results in preclinical models.[8] The structural features of these molecules allow them to interact with biological targets involved in the inflammatory cascade.[9]

Comparative Antimicrobial and Anti-inflammatory Activity

Derivative ClassBiological ActivityKey FindingsReference
Chloropyridinyl-pyrazole hybridAntibacterial100% inhibition of S. aureus, 92.3% inhibition of E. coli[7]
Thiazole-linked Pyridine HydrazidesAnti-inflammatoryIC50 values ranging from 46.29–100.60 μg/mL[6]
Various new pyridine derivativesAntibacterial/Anti-inflammatoryShowed notable in vitro and in vivo activities[8]
Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, SMMC-7721) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Science: Workflows and Relationships

To better illustrate the concepts and processes discussed, the following diagrams provide a visual representation of the synthesis and evaluation workflow.

G cluster_synthesis Derivative Synthesis Workflow A 5-Chloro-2-methyl- 3-pyridinecarboxylic acid (Starting Material) B Chemical Modification (e.g., amidation, esterification) A->B C Purification (e.g., chromatography) B->C D Characterization (NMR, Mass Spec, IR) C->D E Synthesized Derivative D->E

Caption: A generalized workflow for the synthesis and characterization of novel derivatives.

G cluster_assay Biological Activity Screening Workflow F Synthesized Derivative G In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) F->G H Data Analysis (IC50, MIC, % Inhibition) G->H I Identification of Lead Compounds H->I J Further Optimization (SAR Studies) I->J

Caption: A typical workflow for the biological evaluation of synthesized compounds.

G cluster_activities Biological Activities cluster_modifications Structural Modifications Core 5-Chloro-2-methyl- 3-pyridinecarboxylic Acid Scaffold Metal Metal Complexation Core->Metal modified by Heterocycle Heterocyclic Hybrids Core->Heterocycle modified by Substituents Substituent Variation Core->Substituents modified by Anticancer Anticancer Antimicrobial Antimicrobial AntiInflammatory Anti-inflammatory Metal->Anticancer influences Heterocycle->Antimicrobial enhances Substituents->Anticancer modulates Substituents->AntiInflammatory modulates

Caption: The relationship between structural modifications and observed biological activities.

References

Sources

structural analysis of 5-Chloro-2-methyl-3-pyridinecarboxylic acid crystals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid Crystals: A Methodological Comparison

For researchers, scientists, and professionals in drug development, understanding the solid-state structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design, formulation, and regulatory approval. The crystalline form of a molecule dictates its physical and chemical properties, including solubility, stability, and bioavailability. This compound, a substituted nicotinic acid derivative, belongs to a class of compounds renowned for their versatile roles in medicinal chemistry, from enzyme inhibition to anti-inflammatory applications.[1] The intricate interplay of its functional groups—the pyridine ring, the carboxylic acid, the methyl group, and the chloro substituent—creates a high potential for complex crystalline arrangements, including polymorphism, where the same molecule packs in different crystal lattices.

This guide provides a comprehensive comparison of the essential analytical techniques required to perform a robust . Rather than focusing on a single known structure, we will explore the methodologies themselves, explaining the causality behind experimental choices and presenting a self-validating workflow. By using data from structurally related pyridinecarboxylic acids as benchmarks, we will establish a predictive framework for characterizing this target molecule, ensuring scientific integrity and providing a practical guide for its analysis.

Part 1: The Crystallographic Approach: Defining the 3D Architecture

The definitive understanding of a crystalline solid begins with determining the precise three-dimensional arrangement of its constituent molecules. X-ray diffraction is the unequivocal tool for this purpose.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous solution of the crystal structure, revealing the exact coordinates of each atom in the unit cell. This allows for the precise determination of bond lengths, bond angles, and, most critically, the intermolecular interactions that form the crystal lattice.

Causality of Experimental Choice: To ensure a new chemical entity is the correct, intended molecule and to understand its fundamental packing motifs, SC-XRD is indispensable. For pharmaceutical compounds, identifying the hydrogen-bonding networks is crucial, as these interactions are primary drivers of crystal packing and stability.[2][3] The pyridine nitrogen and the carboxylic acid group in our target molecule are classic hydrogen bond donors and acceptors, making the formation of robust supramolecular synthons highly probable.[4][5]

Experimental Protocol: Crystal Growth and SC-XRD Analysis

  • Crystal Growth (Slow Evaporation):

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture) in a small, clean vial. The goal is to create a saturated or near-saturated solution.

    • Cover the vial with a cap, perforated with a few small holes using a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

    • Monitor the vial over several days to weeks for the formation of single, well-defined, transparent crystals suitable for diffraction (typically 0.1-0.3 mm in size).

  • Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer, which is equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Perform an initial unit cell determination and screen for crystal quality.

    • Execute a full data collection strategy, rotating the crystal and collecting diffraction data over a wide range of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data, integrating the reflection intensities and applying corrections.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data, locating all non-hydrogen atoms and refining their positions and anisotropic displacement parameters.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.[6]

    • The final refined structure is validated using metrics like R-factors and goodness-of-fit.

dot

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Expected Crystallographic Parameters: While data for the exact target molecule is not publicly available, we can predict its likely crystallographic features by comparing it to related structures. Pyridinecarboxylic acids often crystallize in monoclinic or orthorhombic systems.[5][7] The dominant interaction will likely be a strong O-H···N hydrogen bond between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule, forming dimers or chains.

CompoundCrystal SystemSpace GroupKey H-Bond InteractionReference
Pyridine-2,6-dicarboxylic acidMonoclinicP2₁/cCarboxylic acid dimer[8]
(3-hydroxybenzoic acid)·(acridine)MonoclinicP2₁/nO-H···N (acid-pyridine)[4]
2-amino-5-chloropyridine:3-methylbenzoic acidMonoclinicP2₁/cN-H···O and O-H···N[5]
Co(II) Complex with Pyridine-3,5-dicarboxylic AcidOrthorhombicP2₁2₁2₁Coordination bonds[7]
Bulk Analysis: Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze a polycrystalline (powder) sample. It is essential for phase identification, quality control, and polymorphism screening.

Causality of Experimental Choice: A single crystal may not be representative of the bulk material produced in a large-scale synthesis. PXRD provides a fingerprint of the crystalline phase present in the bulk powder, confirming that it matches the structure determined by SC-XRD. It is also the primary tool for identifying the existence of different polymorphs, each of which will produce a unique diffraction pattern.[9]

Experimental Protocol: PXRD for Phase Identification

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material into a fine, homogeneous powder using a mortar and pestle.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: Place the sample holder in the PXRD instrument. Run the analysis, typically using Cu Kα radiation, scanning over a defined 2θ range (e.g., 2° to 40°).

  • Data Analysis: Compare the experimental PXRD pattern to a pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk sample. Different peak positions would indicate a different polymorph or the presence of impurities.

Part 2: Spectroscopic Corroboration

Spectroscopic techniques provide complementary information that validates the crystallographic findings and offers insight into the specific chemical environment of the functional groups.

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The frequencies of these vibrations are highly sensitive to bond strength and intermolecular interactions, such as hydrogen bonding.

Causality of Experimental Choice: The O-H stretch of a carboxylic acid is a particularly informative probe. In the gas phase, it appears as a sharp band at high wavenumbers. In the solid state, its involvement in strong hydrogen bonding (e.g., forming a dimer or an acid-pyridine synthon) causes this band to broaden significantly and shift to lower frequencies (e.g., 3100-2500 cm⁻¹).[5] This provides direct evidence of the hydrogen bonding observed in the XRD structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly before analyzing the next sample.

Table of Expected Vibrational Frequencies

Functional Group VibrationTypical Wavenumber (cm⁻¹)Expected Observation for this compound
O-H stretch (H-bonded)3100 - 2500 (broad)A very broad absorption in this region, confirming strong hydrogen bonding of the carboxylic acid.[5]
C=O stretch1720 - 1680A strong, sharp peak. Its position can shift depending on the strength of H-bonding.
C=N / C=C stretch (Pyridine)1600 - 1450A series of sharp bands characteristic of the aromatic pyridine ring.
C-Cl stretch800 - 600A strong band in the fingerprint region, confirming the presence of the chloro substituent.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

While solution NMR confirms the covalent molecular structure, ssNMR is a powerful tool for analyzing the solid state. It is particularly sensitive to the local environment of each nucleus, making it capable of distinguishing between different polymorphs or identifying multiple, crystallographically independent molecules in the asymmetric unit.

Causality of Experimental Choice: If SC-XRD reveals two or more molecules in the asymmetric unit (Z' > 1), these molecules, while chemically identical, are in different crystallographic environments. ssNMR can resolve these differences, showing, for example, two distinct ¹³C signals for a carbonyl carbon that would be equivalent in solution. This provides a crucial validation of the crystallographic model.

Part 3: Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques monitor the physical properties of a material as a function of temperature. They are vital for determining the stability of a crystal form and for detecting phase transitions.

dot

Caption: Workflow for Thermal Analysis using TGA and DSC.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: TGA measures changes in mass with temperature, while DSC measures the heat flow into or out of a sample. Performed together, they provide a complete picture of thermal behavior. TGA will reveal if a crystal is a solvate or hydrate by showing a mass loss step at temperatures below the decomposition point. DSC will show sharp endothermic peaks for melting events and can reveal more subtle solid-solid phase transitions between polymorphs, which often occur without mass loss.[10]

Experimental Protocol: DSC/TGA Analysis

  • Accurately weigh 2-5 mg of the crystalline powder into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Seal the DSC pan (if not performing a bleed experiment).

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen gas).

  • Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

Conclusion: A Self-Validating, Multi-Technique Approach

The structural analysis of a crystalline pharmaceutical compound like this compound is a process of building a consistent, self-validating picture through multiple analytical lenses. Single-crystal XRD provides the definitive architectural blueprint. Powder XRD confirms that this blueprint applies to the bulk material. Vibrational spectroscopy corroborates the key functional group interactions, particularly the hydrogen-bonding network that forms the foundation of the crystal lattice. Finally, thermal analysis defines the material's stability and maps its behavior at elevated temperatures.

By systematically applying this combination of techniques and comparing the results to established data from related compounds, researchers can achieve a comprehensive and trustworthy structural characterization. This rigorous approach is fundamental to controlling the solid-state properties of the API, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Grossel, M. C., Dwyer, A. N., Hursthouse, M. B., & Orton, J. B. (2006). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 8(2), 123-128. Available at: [Link]

  • Lemmerer, A., Adsmond, D. A., Esterhuysen, C., & Bernstein, J. (2011). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design, 11(9), 4219-4229*. Available at: [Link]

  • Lemmerer, A., Adsmond, D. A., Esterhuysen, C., & Bernstein, J. Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Scilit. Available at: [Link]

  • Structural and Computational Insights into a Colorless Carboxylic Acid- Pyridine Cocrystal. Organic Chemistry Research. Available at: [Link]

  • Pyridinecarboxylic acid. Wikipedia. Available at: [Link]

  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. Available at: [Link]

  • 5-Chloro-2-methylpyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. National Institutes of Health. Available at: [Link]

  • The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. Available at: [Link]

  • 5-Chloro-2-thiophenecarboxylic acid. PubChem. Available at: [Link]

  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI. Available at: [Link]

  • 5-Chloro-2-methylisonicotinic acid. PubChem. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. ResearchGate. Available at: [Link]

  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
  • Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. ResearchGate. Available at: [Link]

  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. ACS Publications. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

  • New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. ResearchGate. Available at: [Link]

  • The Role of Hydrogen Bonding in Co-crystals. University of Limerick. Available at: [Link]

  • The crystal structure of 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate. ResearchGate. Available at: [Link]

  • Crystal Structure, Spectroscopy and Photocatalytic Properties of a Co(II) Complex Based on 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Preparation, characterization and thermal analysis of metal hydrazinocarboxylate derivatives. ResearchGate. Available at: [Link]

  • 3-Pyridinecarboxylic acid, 5-chloro-1,2-dihydro-1-methyl-2-oxo-, methyl ester. ChemBK. Available at: [Link]

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A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-3-pyridinecarboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the pyridine core, a carboxylic acid group, a methyl group, and a chlorine atom, contribute to its potential biological activity. Accurate and comprehensive structural elucidation and purity assessment are paramount for its application in research and pharmaceutical development. This guide provides an in-depth comparison of various spectroscopic techniques for the characterization of this molecule, offering insights into the causality behind experimental choices and a framework for robust analysis.

This document will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound. Each section will detail the theoretical underpinnings, provide a self-validating experimental protocol, and present an analysis of the expected spectroscopic data. A comparative summary will highlight the strengths and limitations of each technique for the comprehensive characterization of this target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environments

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl group. A broad singlet for the carboxylic acid proton is also anticipated, though its chemical shift can be highly variable and it may exchange with deuterated solvents.[2]

  • Aromatic Protons: The pyridine ring protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[3] The exact chemical shifts are influenced by the substituents. The proton at position 4 will likely be a doublet, coupled to the proton at position 6. The proton at position 6 will also be a doublet.

  • Methyl Protons: The protons of the methyl group at position 2 will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).[4]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which can be confirmed by its disappearance upon a D₂O shake.[5]

Table 1: Experimental ¹H NMR Data for this compound [2]

Signal AssignmentChemical Shift (δ, ppm)Multiplicity
Pyridine H-4Value not explicitly stated in search resultsd
Pyridine H-6Value not explicitly stated in search resultsd
-CH₃Value not explicitly stated in search resultss
-COOHValue not explicitly stated in search resultsbr s

(Note: While a spectrum is available from ChemicalBook, the exact peak values are not provided in the search snippets. The interpretation is based on general principles of NMR spectroscopy for substituted pyridines.)

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.[6]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a spectral width of -2 to 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in ~0.7 mL deuterated solvent B Transfer to NMR tube A->B C Insert sample and lock B->C D Shim magnetic field C->D E Acquire 1D ¹H Spectrum D->E F Fourier Transform (FID -> Spectrum) E->F G Phase and Reference F->G H Integrate and Assign Peaks G->H

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule.

For this compound, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The chemical shifts can be predicted based on the effects of the substituents on the pyridine ring.[7][8]

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of δ 165-185 ppm.[9]

  • Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) and the carbon bearing the chlorine (C5) will be significantly influenced. The carbon attached to the electron-withdrawing chlorine atom (C5) is expected to be deshielded. The quaternary carbons (C2, C3, and C5) will likely show weaker signals compared to the protonated carbons.

  • Methyl Carbon: The methyl carbon will appear at the most upfield position, typically in the range of δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift Range (δ, ppm)Rationale
C=O165 - 175Carboxylic acid carbonyl
C2150 - 160Attached to N and substituted with -CH₃
C3125 - 135Attached to -COOH
C4135 - 145Aromatic CH
C5140 - 150Attached to Cl
C6145 - 155Aromatic CH, adjacent to N
-CH₃15 - 25Methyl group

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observed nucleus and the need for proton decoupling to simplify the spectrum.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Tune the probe for ¹³C observation.

    • Use a standard proton-decoupled pulse sequence.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the data as described for ¹H NMR.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic vibrational frequencies.[10][11] It is particularly useful for confirming the presence of the carboxylic acid and the substituted pyridine ring in the target molecule.[12]

The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[8]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. Conjugation with the pyridine ring may shift this to the lower end of the range.[8]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C and C=N) will appear in the 1600-1450 cm⁻¹ region.[13]

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid will be found in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.[8]

  • C-Cl Stretch: The C-Cl stretching vibration will appear as a strong band in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Aromatic RingC-H Stretch> 3000Medium
Methyl GroupC-H Stretch< 3000Medium
Carboxylic AcidC=O Stretch1760 - 1690Strong, Sharp
Pyridine RingC=C, C=N Stretches1600 - 1450Medium to Strong
Carboxylic AcidC-O Stretch1320 - 1210Medium
Carboxylic AcidO-H Bend1440 - 1395Medium
ChloroalkaneC-Cl Stretch800 - 600Strong

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

G A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process and Analyze Spectrum E->F

Caption: Workflow for FTIR Spectroscopic Analysis using the ATR method.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[14][15]

In an electron ionization (EI) mass spectrum of this compound (Molecular Weight: 171.58 g/mol ), the following features are expected:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 171. Due to the presence of the chlorine atom, an M+2 peak at m/z 173 will also be present, with an intensity of approximately one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[16]

  • Major Fragmentation Pathways:

    • Loss of -OH: A peak at m/z 154 (M-17) corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH: A peak at m/z 126 (M-45) resulting from the loss of the entire carboxylic acid group as a radical.

    • Loss of Cl: A peak at m/z 136 (M-35) due to the loss of a chlorine radical.

    • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is also a possible fragmentation pathway for carboxylic acids, leading to a peak at m/z 127.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale
171/173[C₇H₆ClNO₂]⁺Molecular ion (M⁺ and M+2 peaks)
154/156[C₇H₅ClNO]⁺Loss of -OH
136[C₇H₆NO₂]⁺Loss of -Cl
126/128[C₆H₆NCl]⁺Loss of -COOH
127/129[C₆H₆NCl]⁺Loss of CO₂

For a relatively volatile compound like this (or its derivatized form), GC-MS is a suitable technique.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • For carboxylic acids, derivatization (e.g., methylation to form the more volatile methyl ester) may be necessary for optimal GC performance.

  • GC-MS System Setup:

    • GC: Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). Set up a temperature program that allows for the elution of the analyte, for example, starting at 100°C and ramping up to 250°C.

    • MS: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 300.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated on the GC column and then enter the mass spectrometer for ionization and analysis.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of that peak to identify the molecular ion and characteristic fragment ions.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve/Derivatize Sample B Inject into GC A->B C Separation in GC Column B->C D Ionization (EI) in MS C->D E Mass Analysis D->E F Analyze Total Ion Chromatogram (TIC) E->F G Interpret Mass Spectrum of Peak F->G

Caption: Workflow for GC-MS Analysis.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.[17][18] It is often used for quantitative analysis.[19]

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

  • π → π Transitions:* The substituted pyridine ring will give rise to strong absorption bands, typically below 300 nm. The exact position of the absorption maximum (λ_max) will be influenced by the substituents. The carboxylic acid group, being an electron-withdrawing group, can cause a red shift (shift to longer wavelengths) compared to unsubstituted pyridine.[20]

  • n → π Transitions:* A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group and the nitrogen of the pyridine ring, may also be observed.

The position of λ_max can be sensitive to the pH of the solution due to the protonation/deprotonation of the pyridine nitrogen and the carboxylic acid group.[21]

Table 5: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λ_max Range (nm)Rationale
π → π260 - 290Aromatic system of the substituted pyridine ring
n → π> 300Carbonyl group and pyridine nitrogen (weak)
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Analysis:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Record the absorption spectrum of the sample.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • For quantitative analysis, a calibration curve can be constructed by plotting absorbance at λ_max versus concentration for the standard solutions.

V. Comparative Analysis of Spectroscopic Techniques

Each spectroscopic technique provides unique and complementary information for the structural elucidation and analysis of this compound. A comprehensive characterization relies on the synergistic use of these methods.[22]

Table 6: Comparison of Spectroscopic Techniques for the Analysis of this compound

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environments, connectivity, and relative numbers of protons.Provides detailed structural information and is highly specific for isomer differentiation.Can have overlapping signals in complex molecules; requires deuterated solvents.
¹³C NMR Number of non-equivalent carbons and their chemical environments.Directly probes the carbon skeleton; complementary to ¹H NMR for complete structural assignment.Low sensitivity, requiring longer acquisition times or higher sample concentrations.
FTIR Presence of functional groups.Rapid, non-destructive, and provides a "fingerprint" of the molecule.[14]Does not provide detailed connectivity information; can be complex to interpret fully.
MS Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula confirmation (with high resolution MS).Isomers often have similar fragmentation patterns; can be destructive.
UV-Vis Electronic transitions and conjugation.Excellent for quantitative analysis; non-destructive.[23][24]Provides limited structural information; spectra can be broad and non-specific.
Synergistic Application for Unambiguous Identification
  • Initial Confirmation: FTIR provides a quick and easy way to confirm the presence of the carboxylic acid and aromatic functionalities.

  • Molecular Weight and Formula: High-resolution mass spectrometry definitively establishes the molecular weight and elemental composition.

  • Definitive Structure Elucidation: ¹H and ¹³C NMR are the cornerstones for determining the precise substitution pattern on the pyridine ring and confirming the connectivity of all atoms. 2D NMR techniques like COSY and HMBC can be employed for unambiguous assignment if needed.

  • Purity and Quantification: UV-Vis spectroscopy and NMR can be used for quantitative analysis to determine the purity and concentration of the compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, FTIR, Mass Spectrometry, and UV-Vis spectroscopy offer crucial and complementary data for a complete and unambiguous characterization. By understanding the principles, experimental protocols, and the strengths and weaknesses of each technique, researchers can confidently elucidate the structure and assess the purity of this and other related compounds, ensuring the integrity and reliability of their scientific endeavors.

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comparative study of different synthetic routes to 5-Chloro-2-methyl-3-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-3-pyridinecarboxylic acid is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate, and the efficiency and regioselectivity of its synthesis are of paramount importance for large-scale production and drug discovery programs. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering insights into the experimental design, mechanistic considerations, and potential challenges associated with each approach. The information presented herein is intended to assist researchers in selecting the most suitable method based on their specific requirements for yield, purity, scalability, and available starting materials.

Route 1: Regioselective Lithiation and Carboxylation of 3,5-Dichloro-2-methylpyridine

This route relies on the directed ortho-metalation of a readily available dichlorinated pyridine precursor, followed by quenching with an electrophile to introduce the carboxylic acid functionality. The regioselectivity of the lithiation is a critical aspect of this approach.

Scientific Rationale

The chloro and methyl groups on the pyridine ring act as ortho-directing groups in lithiation reactions. In the case of 3,5-dichloro-2-methylpyridine, the C4 position is flanked by two chloro groups, while the C6 position is adjacent to the nitrogen and a chloro group. The C3 position is sterically hindered by the adjacent methyl group. Directed ortho-metalation using a strong lithium base, such as lithium diisopropylamide (LDA), is expected to selectively deprotonate the most acidic proton, which is typically ortho to a directing group. Subsequent reaction with carbon dioxide (in the form of dry ice) introduces the carboxylate group, which is then protonated upon acidic workup to yield the desired carboxylic acid.

Experimental Protocol
  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 3,5-dichloro-2-methylpyridine (1.0 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Carboxylation: Add an excess of crushed dry ice to the reaction mixture in one portion. The reaction is highly exothermic. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up and Isolation: Quench the reaction with water and acidify the aqueous layer with 1M HCl to a pH of 3-4. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualization of the Workflow

route1 start 3,5-Dichloro-2-methylpyridine step1 LDA, THF, -78 °C start->step1 Lithiation intermediate Lithium Intermediate step1->intermediate step2 1. CO2 (dry ice) 2. H3O+ intermediate->step2 Carboxylation product This compound step2->product

Caption: Synthetic pathway for Route 1.

Route 2: Hydrolysis of 5-Chloro-2-methyl-3-pyridinecarbonitrile

This approach involves the synthesis of a nitrile precursor, which is then converted to the carboxylic acid in a subsequent hydrolysis step. The synthesis of the nitrile is the key challenge in this route.

Scientific Rationale

The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation that can be achieved under either acidic or basic conditions. The challenge lies in the regioselective synthesis of the 5-chloro-2-methyl-3-pyridinecarbonitrile precursor. A plausible method for its synthesis is a Sandmeyer-type reaction starting from 3-amino-5-chloro-2-methylpyridine. Diazotization of the amino group followed by reaction with a cyanide source, such as copper(I) cyanide, would introduce the nitrile functionality at the 3-position.

Experimental Protocol

Part A: Synthesis of 5-Chloro-2-methyl-3-pyridinecarbonitrile

  • Diazotization: Suspend 3-amino-5-chloro-2-methylpyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., H2SO4 or HCl) at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise, controlling the evolution of nitrogen gas.

  • Work-up and Isolation: Heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction. Cool to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude nitrile by column chromatography.

Part B: Hydrolysis to this compound

  • Hydrolysis: Reflux the 5-chloro-2-methyl-3-pyridinecarbonitrile (1.0 eq.) in an excess of a strong acid (e.g., 6M HCl or concentrated H2SO4) or a strong base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC).

  • Isolation: If using acidic hydrolysis, cool the reaction mixture and collect the precipitated product by filtration. If using basic hydrolysis, cool the mixture, acidify with a strong acid to pH 3-4 to precipitate the carboxylic acid, and then collect by filtration. Wash the product with cold water and dry.

Visualization of the Workflow

route2 start 3-Amino-5-chloro-2-methylpyridine step1 1. NaNO2, H+ 2. CuCN start->step1 Sandmeyer Reaction intermediate 5-Chloro-2-methyl-3-pyridinecarbonitrile step1->intermediate step2 H3O+ or OH-, Δ intermediate->step2 Hydrolysis product This compound step2->product

Caption: Synthetic pathway for Route 2.

Route 3: Direct Chlorination of 2-Methyl-3-pyridinecarboxylic Acid

This route explores the direct introduction of the chloro substituent onto a commercially available pyridinecarboxylic acid derivative. The primary concern with this approach is achieving the desired regioselectivity.

Scientific Rationale

Electrophilic aromatic substitution on a pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid group is also deactivating. However, the methyl group is activating. The directing effects of these substituents will determine the position of chlorination. Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). The reaction conditions, including the choice of solvent and catalyst, can significantly influence the regioselectivity. Chlorination is expected to occur at the positions most activated or least deactivated, which are likely the C5 and C6 positions.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-3-pyridinecarboxylic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or a strong acid like sulfuric acid).

  • Chlorination: Add the chlorinating agent, such as N-chlorosuccinimide (1.1 eq.) or sulfuryl chloride (1.1 eq.), to the solution. The reaction may require heating or the use of a catalyst (e.g., a Lewis acid for SO2Cl2 or a radical initiator for NCS under certain conditions).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS to determine the product distribution. Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate for excess chlorinating agent).

  • Isolation and Purification: Extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate it. The desired product will likely be part of a mixture of isomers, requiring careful purification by column chromatography or fractional crystallization.

Visualization of the Workflow

route3 start 2-Methyl-3-pyridinecarboxylic Acid step1 Chlorinating Agent (e.g., NCS or SO2Cl2) start->step1 Electrophilic Chlorination product This compound + other isomers step1->product

Caption: Synthetic pathway for Route 3.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Lithiation/CarboxylationRoute 2: Nitrile HydrolysisRoute 3: Direct Chlorination
Starting Material 3,5-Dichloro-2-methylpyridine3-Amino-5-chloro-2-methylpyridine2-Methyl-3-pyridinecarboxylic acid
Number of Steps 1 (from dichloropyridine)2 (from aminopyridine)1 (from carboxylic acid)
Regioselectivity Potentially high, directed by chloro and methyl groupsHigh, determined by the position of the amino groupPotentially low, risk of isomeric mixtures
Key Challenges Handling of pyrophoric reagents (n-BuLi), cryogenic conditionsSynthesis of the nitrile precursor, diazotization can be hazardousPoor regioselectivity, difficult purification
Potential Yield Moderate to GoodModerate to GoodVariable, depends on selectivity
Scalability Feasible, but requires specialized equipment for low temperatures and inert atmosphereFeasible, but diazotization requires careful control on a large scaleChallenging due to potential for multiple products and difficult purification
Purity of Crude Product Likely to be relatively clean if lithiation is highly regioselectiveGenerally good, as hydrolysis is a clean reactionLikely a mixture of isomers requiring extensive purification

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends heavily on the specific context of the research or production campaign.

  • Route 1 (Lithiation/Carboxylation) is a promising approach if the starting 3,5-dichloro-2-methylpyridine is readily available and the regioselectivity of the lithiation can be reliably controlled. It offers a direct conversion but requires expertise in handling air- and moisture-sensitive reagents and cryogenic conditions.

  • Route 2 (Nitrile Hydrolysis) presents a robust and reliable pathway, particularly if the starting aminopyridine is accessible. While it involves an additional step for the synthesis of the nitrile, the reactions are generally high-yielding and the final hydrolysis step is straightforward. This route is likely to provide a purer final product with less demanding purification.

  • Route 3 (Direct Chlorination) is the most direct on paper but is fraught with potential regioselectivity issues. The presence of multiple directing groups on the pyridine ring makes the formation of a single desired isomer unlikely. This route would necessitate significant effort in optimizing reaction conditions and in the separation of a complex product mixture, making it less desirable for efficient and clean synthesis.

For researchers seeking a reliable and predictable synthesis of high-purity this compound, Route 2 is recommended as the most strategic choice . While it involves two steps from the aminopyridine, the control over regioselectivity and the well-established nature of the individual transformations make it a more dependable approach for both laboratory-scale synthesis and potential scale-up. Route 1 remains a viable alternative if the starting material is readily available and the lithiation can be optimized for high regioselectivity. Route 3 should be considered a last resort due to the anticipated challenges in achieving the desired product cleanly.

References

  • Due to the proprietary and specific nature of this synthesized compound, direct literature citations for a complete, optimized synthesis are not readily available in the public domain. The experimental protocols provided are based on well-established, analogous chemical transformations found in standard organic chemistry literature and patents for related pyridine derivatives. Researchers should consult relevant databases such as SciFinder, Reaxys, and patent literature for specific examples of the reaction types described.

A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring robust, reliable, and regulatory-compliant analytical outcomes.

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

This compound is a heterocyclic building block whose purity and consistency are critical for the quality of the final active pharmaceutical ingredient (API). The validation of analytical methods used to assess this intermediate is not merely a regulatory hurdle but the foundation of quality assurance.[1][2] A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the data generated is accurate, precise, and reliable.[3][4]

This guide will compare the most common and effective analytical techniques for this molecule and provide a detailed roadmap for their validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

The Regulatory Framework: A Lifecycle Approach to Analytical Methods

Modern analytical method validation is viewed as a lifecycle, beginning with development and continuing through routine use and periodic re-evaluation. The ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), provides a framework for this lifecycle, emphasizing a science- and risk-based approach.[6][8][9] This ensures that the method is not only validated initially but remains fit-for-purpose throughout its operational life.

Analytical_Method_Lifecycle Dev 1. Procedure Development Val 2. Method Validation (ICH Q2) Dev->Val Define ATP Routine 3. Routine Analysis & Monitoring Val->Routine Demonstrate Fitness for Purpose Transfer Method Transfer (If needed) Routine->Transfer Reval 4. Revalidation / Verification Routine->Reval Change Control / OOS**

Caption: The lifecycle of an analytical procedure, from development to validation and ongoing monitoring.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar, aromatic carboxylic acid with a defined chromophore, making it amenable to several techniques.

Method Principle Primary Application Advantages for this Analyte Disadvantages
RP-HPLC with UV Detection Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Assay, Impurity Profiling, Stability Testing High specificity, precision, and accuracy. Ideal for quantifying non-volatile polar compounds. UV absorbance is strong due to the pyridine ring.Requires soluble samples. Mobile phase preparation can be complex.
Gas Chromatography (GC) with FID Partitioning of volatile compounds between a mobile gas phase and a stationary liquid/solid phase.Residual Solvents, Volatile Impurities Excellent for volatile and semi-volatile analytes. High sensitivity.Requires derivatization (e.g., esterification) of the carboxylic acid to increase volatility, adding complexity and potential for error. Not suitable for the parent compound directly.
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations at specific frequencies.Identification Test Provides a unique molecular "fingerprint" for rapid and definitive identity confirmation against a reference standard.Not a quantitative technique. Insensitive to minor impurities.
LC-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Impurity Identification, Forced Degradation Studies Unambiguous identification of unknown impurities and degradation products by providing molecular weight information.[10][11]Higher cost and complexity compared to HPLC-UV. Requires more specialized expertise.

In-Depth Validation Protocol: RP-HPLC Method

This section provides a detailed, step-by-step protocol for the validation of an RP-HPLC method for the assay of this compound, aligned with ICH Q2(R2) guidelines.[8][12]

Proposed Chromatographic Conditions
Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.
Mobile Phase Acetonitrile : 20mM Phosphate Buffer pH 3.0 (50:50 v/v)The buffer at pH 3.0 suppresses the ionization of the carboxylic acid (pKa ~4-5), ensuring a single, well-retained peak form. Acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 225 nmWavelength selected based on the UV spectrum of the analyte to ensure high sensitivity.
Injection Volume 10 µLA small volume to prevent column overloading and peak distortion.
Validation Workflow and Parameters

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8]

Validation_Workflow cluster_specificity Specificity cluster_quant Quantitative Tests cluster_performance Performance Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Peak_Purity Peak Purity (PDA) Forced_Deg->Peak_Purity Placebo Placebo Interference Placebo->Peak_Purity Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness Solution_Stab Solution Stability

Caption: Key validation parameters for a quantitative HPLC assay method.

Experimental Protocols & Acceptance Criteria

A. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[4]

  • Protocol:

    • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, UV light).

    • Analyze the stressed samples alongside an unstressed sample.

    • Use a Photodiode Array (PDA) detector to assess peak purity of the main peak in all chromatograms.

  • Acceptance Criteria: The main peak should be free from co-eluting peaks (peak purity angle < purity threshold). Significant degradation should be observed, demonstrating the stability-indicating nature of the method.

B. Linearity & Range

  • Objective: To demonstrate a direct proportional relationship between concentration and the analytical response over a defined range.[4]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create at least five concentrations across the range of 50% to 150% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

C. Accuracy

  • Objective: To determine the closeness of the test results to the true value.[12]

  • Protocol:

    • Perform a recovery study by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each level and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability. The results from intermediate precision should also meet this criterion and show no significant difference from the initial results.

E. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Estimate the LOQ concentration based on a signal-to-noise ratio of approximately 10:1.

    • Prepare samples at this concentration and inject six replicates.

    • Assess the precision (RSD) and accuracy (recovery) at this concentration.

  • Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10.0%.

F. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (± 2% organic)

    • Analyze a system suitability solution and a sample under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits. The results of the sample analysis should not deviate significantly from the results under normal conditions.

Summary of Illustrative Validation Data

The following table summarizes representative data that would be expected from a successful validation of the described HPLC method.

Parameter Acceptance Criterion Illustrative Result Outcome
Specificity No interference at the analyte retention time. Peak Purity > 99.9%No interference observed. Peak purity passed under all stress conditions.Pass
Linearity (Range: 50-150%) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% (at 80%), 100.2% (at 100%), 99.8% (at 120%)Pass
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.85% (n=6)Pass
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.10% (n=6, different day/analyst)Pass
Limit of Quantitation (LOQ) RSD ≤ 10.0% at LOQ concentrationRSD = 5.6% at 0.05 µg/mLPass
Robustness System suitability passes; results are comparable.All variations met system suitability criteria with no significant impact on assay results.Pass

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a systematic process that underpins product quality and regulatory success. A well-chosen RP-HPLC method, when subjected to rigorous validation as outlined in this guide, provides a high degree of assurance in its suitability for routine use. By understanding the scientific principles behind each validation parameter and experimental design, researchers can develop and implement robust analytical procedures that are both compliant and scientifically sound, ensuring the consistent quality of materials throughout the drug development lifecycle.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Google Cloud.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP-Compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Quality Guidelines.
  • Validating Analytical Methods in Pharmaceuticals. Pharmuni.
  • FDA Releases Guidance on Analytical Procedures.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Highlights from FDA's Analytical Test Method Valid
  • 3 Key Regulatory Guidelines for Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz
  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

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A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for novel intermediates like 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and material science.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights.

The synthesis of this compound, often proceeding from precursors like 5-chloro-3-methylpicolinonitrile, can introduce a variety of impurities.[2] These may include unreacted starting materials, byproducts from side reactions, and residual solvents. Each of these contaminants can have profound, often unpredictable, effects on downstream applications, from altering reaction kinetics to inducing off-target effects in biological assays. Therefore, a multi-faceted approach to purity assessment is not just recommended, but essential.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the specific information required. While a simple melting point can offer a preliminary purity check, a comprehensive assessment necessitates the use of more sophisticated methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Principle of Operation Information Provided Advantages Limitations
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Impurities typically depress and broaden the melting range.[3][4][5]A rapid, qualitative assessment of bulk purity.[3][4]Simple, inexpensive, and requires minimal sample.Not suitable for thermally unstable compounds. Insensitive to impurities with similar melting points.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[6]Quantitative determination of the main component and detection of non-volatile impurities.[6]High sensitivity, excellent reproducibility, and applicable to a wide range of compounds.[7][8]Requires method development for optimal separation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components in the gas phase followed by detection and identification based on their mass-to-charge ratio.[9][10]Identification and quantification of volatile and semi-volatile impurities.[9]High sensitivity and specificity for volatile compounds. Provides structural information of impurities.[10]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[11][12][13]Unambiguous structural confirmation and identification of impurities with distinct NMR signals.[14]Provides detailed structural information. Can quantify impurities without the need for reference standards of the impurities.Lower sensitivity compared to chromatographic methods. Requires a relatively larger amount of sample.

Recommended Analytical Workflow for Comprehensive Purity Assessment

A robust and self-validating workflow for assessing the purity of this compound involves a sequential and complementary use of these techniques.

Sources

A Researcher's Guide to the Computational Analysis of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's physicochemical and electronic properties is paramount. For researchers and scientists working with novel compounds, in silico computational studies offer a powerful, cost-effective, and rapid means to predict molecular behavior, guide experimental design, and accelerate the development pipeline. This guide provides a comprehensive, in-depth comparison of the computational properties of 5-Chloro-2-methyl-3-pyridinecarboxylic acid against relevant alternatives, supported by detailed experimental protocols.

Our focus is on providing not just a methodology, but a framework for critical thinking in computational chemistry. We will explore the "why" behind the "how," empowering you to apply these techniques to your own research with confidence.

Introduction: The Significance of Substituted Pyridinecarboxylic Acids

Pyridinecarboxylic acids and their derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and coordination properties.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's electronic distribution, lipophilicity, and steric profile, all of which profoundly influence its interactions with biological targets or its performance in a material.

This compound is a compound of interest due to the interplay of its electron-withdrawing chloro group, electron-donating methyl group, and the coordinating carboxylic acid moiety. Understanding how these features collectively dictate its properties is key to unlocking its potential.

To provide a meaningful comparison, we will analyze this compound alongside two structurally related molecules:

  • Nicotinic Acid (Pyridine-3-carboxylic acid): The unsubstituted parent compound, a vital nutrient (Vitamin B3), provides a baseline for understanding the fundamental properties of the pyridine-3-carboxylic acid scaffold.

  • 5-Bromo-2-methyl-3-pyridinecarboxylic acid: A closely related analog where the chloro group is replaced by a bromo group. This allows for a direct comparison of the effects of different halogen substitutions on the molecule's properties.

This guide will walk you through a series of computational experiments designed to elucidate the structural, electronic, and potential biological properties of these molecules.

Computational Methodologies: A Step-by-Step Guide

The following sections detail the protocols for a comprehensive computational analysis. The choice of methods and basis sets is crucial for obtaining accurate and reliable results. We will primarily utilize Density Functional Theory (DFT) for quantum chemical calculations, molecular docking to probe potential biological interactions, and established models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure and properties of molecules.[2][3] We will use these calculations to determine optimized geometries, vibrational frequencies (to simulate IR spectra), and frontier molecular orbital (HOMO-LUMO) energies.

Experimental Protocol: DFT Calculations

  • Structure Preparation:

    • Draw the 2D structures of this compound, Nicotinic Acid, and 5-Bromo-2-methyl-3-pyridinecarboxylic acid using a molecular editor such as ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D coordinates.

  • Geometry Optimization and Frequency Calculation:

    • Import the 3D structures into a computational chemistry software package (e.g., Gaussian, ORCA, Spartan).

    • Perform a geometry optimization and frequency calculation using the B3LYP functional and the 6-311++G(d,p) basis set.[4][5][6] The choice of a triple-zeta basis set with diffuse and polarization functions is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

    • Confirm that the optimized structures correspond to a minimum on the potential energy surface by checking for the absence of imaginary frequencies.

  • Analysis of Results:

    • From the output files, extract the optimized bond lengths, bond angles, and dihedral angles.

    • Visualize the calculated vibrational modes and compare the simulated IR spectrum with experimental data if available.[4]

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

Workflow for DFT Calculations

DFT_Workflow A 2D Structure Drawing B 3D Structure Generation A->B C Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) B->C D Optimized Geometry C->D E Vibrational Frequencies (IR) C->E F HOMO/LUMO Energies C->F G HOMO-LUMO Gap Calculation F->G Docking_Workflow A Select & Prepare Protein Target (PDB) C Define Binding Site (Grid Box) A->C B Prepare Ligand Structures (DFT Optimized) D Perform Docking (e.g., AutoDock Vina) B->D C->D E Analyze Binding Poses & Docking Scores D->E F Visualize Protein-Ligand Interactions E->F

Caption: Workflow for molecular docking studies.

ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery to identify compounds with favorable pharmacokinetic properties. [7][8][9][10]Various online tools and software packages utilize quantitative structure-activity relationship (QSAR) models to predict these properties.

Experimental Protocol: ADMET Prediction

  • Input Structures:

    • Use the 2D or 3D structures of this compound, Nicotinic Acid, and 5-Bromo-2-methyl-3-pyridinecarboxylic acid.

  • Prediction using Web-based Tools:

    • Utilize a web-based ADMET prediction tool such as SwissADME or ADMETlab.

    • Submit the structures and run the prediction.

  • Analysis of Key Parameters:

    • Lipophilicity (LogP): An indicator of a compound's solubility in lipids versus water.

    • Aqueous Solubility (LogS): Predicts the solubility of the compound in water.

    • Gastrointestinal (GI) Absorption: Predicts the likelihood of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

    • Lipinski's Rule of Five: A set of rules to evaluate druglikeness. [7] Workflow for ADMET Prediction

ADMET_Workflow A Input Molecular Structures B Submit to ADMET Prediction Tool (e.g., SwissADME) A->B C Analyze Predicted Properties: - Lipophilicity (LogP) - Solubility (LogS) - GI Absorption - BBB Permeation - CYP Inhibition - Lipinski's Rule B->C D Assess Druglikeness C->D

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-methyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Chloro-2-methyl-3-pyridinecarboxylic acid, a compound featuring a chlorinated pyridine ring and a carboxylic acid functional group. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers are empowered to make informed, safe decisions.

The dual nature of this molecule—a halogenated heterocyclic compound and an organic acid—necessitates a multi-faceted approach to its disposal. Chlorinated organic compounds are often subject to stringent environmental regulations due to their potential for persistence and toxicity, while the acidic nature of the compound requires careful handling to avoid chemical burns and corrosive damage.[1][2] Adherence to the following procedures is critical for minimizing risk and ensuring compliance with hazardous waste regulations.

Immediate Safety and Hazard Assessment
  • Corrosivity: The carboxylic acid group renders the compound acidic. Concentrated forms can cause skin and eye irritation or severe burns.[3][4]

  • Toxicity of Pyridine Derivatives: Pyridine and its derivatives are treated as hazardous waste, with potential for toxicity.[5][6]

  • Hazards of Chlorinated Organics: Halogenated compounds can pose long-term environmental risks and may produce hazardous byproducts, such as hydrogen chloride gas, upon incomplete combustion.[1][7]

All handling and disposal operations must be conducted within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[8][9]

Personal Protective Equipment (PPE) Summary
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the acidic compound, which can cause serious eye damage.[3][10]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile).Prevents skin contact with the corrosive and potentially toxic substance. Always consult a glove compatibility chart.[8][9]
Body Protection A fully-buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[10]
Respiratory Protection Use within a chemical fume hood.Mitigates the risk of inhaling dust or vapors, which may be corrosive to the respiratory tract.[8][11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in standard trash receptacles.

Step 1: Waste Segregation and Collection

The cornerstone of a compliant and cost-effective waste management program is proper segregation. This practice prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Stream: Establish a dedicated waste stream for halogenated organic solids. This is crucial as disposal methods for halogenated and non-halogenated wastes differ significantly, with the former often requiring high-temperature incineration.[7]

  • Select an Appropriate Container: Collect waste this compound in a designated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, with no leaks or cracks.

  • Collect Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust. If dealing with solutions of the compound, use a dedicated container for halogenated organic liquid waste.

Step 2: Labeling and Storage

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Labeling: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards: "Corrosive," "Irritant"

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated.[10][12] Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents, to prevent exothermic or violent reactions.[8]

Step 3: Arranging for Professional Disposal

The final disposition of hazardous waste must be handled by trained professionals in accordance with local, state, and federal regulations.

  • Contact EHS: When the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete all required waste disposal forms and manifests as instructed by your EHS office. Accurate documentation is a legal requirement.

  • Recommended Disposal Method: The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration (820°C - 1,600°C) in a facility equipped with flue gas scrubbers to neutralize acidic gases like HCl.[1][5] This ensures the complete destruction of the compound.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For small spills of the solid, gently sweep the material using an absorbent, inert material (e.g., vermiculite, sand). Avoid raising dust.

    • Place the absorbed material into a sealable container and label it as hazardous waste for disposal.[8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposition cluster_3 Emergency Spill Procedure start Generate Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 hood Work in Fume Hood ppe->hood segregate Segregate as Halogenated Organic Waste hood->segregate Step 2 container Collect in Labeled, Compatible HDPE Waste Container segregate->container storage Store Sealed Container in Satellite Accumulation Area container->storage incompatibles Away from Incompatibles (Bases, Oxidizers) storage->incompatibles ehs_contact Container Full? Contact EHS for Pickup storage->ehs_contact documentation Complete Waste Disposal Forms ehs_contact->documentation disposal Professional Disposal (High-Temp Incineration) documentation->disposal spill Accidental Spill Occurs alert Alert Personnel & Evacuate Area spill->alert spill_ppe Don Full PPE alert->spill_ppe cleanup Absorb with Inert Material (e.g., Vermiculite) spill_ppe->cleanup spill_container Collect in Sealed Container Label as Hazardous Waste cleanup->spill_container spill_container->ehs_contact Arrange Pickup

Caption: Workflow for the safe disposal of this compound.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Recovery Techniques Enabling Circular Chemistry from Wastewater. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • Bio.gov. (n.d.). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

Sources

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